Tug-770
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-18-13-14(6-8-17(18)9-10-19(22)23)5-7-15-3-1-2-4-16(15)11-12-21/h1-4,6,8,13H,9-11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZUBVPJNPVIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C#CC2=CC(=C(C=C2)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735197 | |
| Record name | 3-(4-{[2-(Cyanomethyl)phenyl]ethynyl}-2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402601-82-4 | |
| Record name | 3-(4-{[2-(Cyanomethyl)phenyl]ethynyl}-2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tug-770: A Selective FFA1/GPR40 Agonist as a Potent Insulin Secretagogue
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a significant therapeutic target for the treatment of type 2 diabetes (T2D).[1][2][3] Located predominantly on pancreatic β-cells, FFA1 activation by endogenous long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][4] This glucose-dependent mechanism of action presents a promising strategy for developing new anti-diabetic agents with a reduced risk of hypoglycemia. Tug-770 is a potent and selective synthetic agonist of FFA1, developed to explore the therapeutic potential of this receptor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols.
Core Mechanism of Action: FFA1/GPR40 Signaling
This compound selectively binds to and activates the FFA1 receptor, a Gq protein-coupled receptor (GPCR). Upon activation, the associated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. The resulting elevation in intracellular Ca2+ concentration amplifies the signaling cascade initiated by glucose metabolism, ultimately enhancing the exocytosis of insulin-containing granules from the pancreatic β-cell. This action is strictly dependent on elevated glucose levels, as FFA1 activation alone does not stimulate insulin secretion at basal glucose concentrations.
Figure 1: this compound activated FFA1/GPR40 signaling pathway.
Pharmacological and Physicochemical Data
This compound is characterized by its high potency for the human FFA1 receptor and favorable physicochemical properties for a drug candidate.
Data Presentation
The quantitative properties of this compound are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Receptor | Assay Type | Parameter | Value |
|---|---|---|---|
| Human FFA1 | Calcium Mobilization | EC₅₀ | 6 nM |
| BRET | pEC₅₀ | 7.64 | |
| BRET (with 0.1% BSA) | pEC₅₀ | 7.58 | |
| Mouse FFA1 | Calcium Mobilization | pEC₅₀ | 6.83 |
| Rat FFA1 | Calcium Mobilization | pEC₅₀ | 6.49 |
| Human FFA4 | Calcium Mobilization | Selectivity | >150-fold vs hFFA1 |
Table 2: Physicochemical and In Vitro ADME Properties of this compound
| Property | Method | Result |
|---|---|---|
| Aqueous Solubility (pH 7.4) | Shake-flask | >200 µM |
| Lipophilicity (LogD₇.₄) | Shake-flask | 1.41 |
| Plasma Protein Binding (Human) | N/A | 93.8% |
| Microsomal Stability (Human) | HLM incubation | Excellent |
| CYP Inhibition | Selected panel | No inhibition |
| P-glycoprotein (P-gp) Inhibition | N/A | No inhibition |
| Permeability | Caco-2 assay | Good |
| Bioavailability Score | In silico (SwissADME) | 0.85 |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | T₁/₂ (h) | CL (mL/min/kg) | F (%) |
|---|---|---|---|---|---|---|
| Intravenous (IV) | 2.5 mg/kg | N/A | N/A | 2.2 | 16.5 | N/A |
| Oral (PO) | 10 mg/kg | 1290 | 0.25 | 2.7 | N/A | 87 |
Experimental Protocols and Methodologies
Detailed methods are crucial for the replication and validation of scientific findings. The following sections describe the key experimental procedures used to characterize this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following receptor activation, a direct functional readout for Gq-coupled receptors.
Figure 2: Workflow for the Calcium Mobilization Assay.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human FFA1 receptor are cultured under standard conditions.
-
Plating: Cells are seeded into black-walled, clear-bottom 96-well microplates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) at 37°C.
-
Compound Addition and Measurement: The plate is placed into a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of this compound at various concentrations. Fluorescence intensity is then monitored in real-time to measure the change in intracellular calcium.
-
Data Analysis: The peak fluorescence response is normalized and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
Insulin Secretion Assay
This assay quantifies the effect of this compound on insulin release from a pancreatic β-cell line under different glucose conditions.
Detailed Protocol:
-
Cell Culture: The rat insulinoma cell line INS-1E is cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin, streptomycin, and β-mercaptoethanol.
-
Pre-incubation: Cells are seeded in 24-well plates. Prior to the assay, they are washed and pre-incubated for 2 hours in Krebs-Ringer-HEPES (KRH) buffer containing 2.8 mM glucose (low glucose).
-
Incubation with Agonist: The pre-incubation buffer is replaced with KRH buffer containing either low (2.8 mM) or high (12.4 mM) glucose, with or without this compound (e.g., at 10 µM). Cells are then incubated for a defined period.
-
Sample Collection: After incubation, the supernatant is collected to measure secreted insulin. The cells are lysed to determine the total insulin content.
-
Quantification: Insulin concentrations in the supernatant and cell lysate are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Secreted insulin is expressed as a percentage of the total insulin content. Statistical analysis (e.g., t-test) is used to compare the effect of this compound to the vehicle control under both low and high glucose conditions.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess in vivo glucose disposal and the effect of a compound on glycemic control in animal models.
References
- 1. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Tug-770: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tug-770, a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). This compound has emerged as a significant investigational compound in the field of type 2 diabetes research due to its ability to enhance glucose-stimulated insulin secretion (GSIS). This document outlines the core mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its key quantitative data.
Core Mechanism of Action
This compound exerts its therapeutic potential by selectively activating FFA1, a G-protein coupled receptor predominantly expressed on pancreatic β-cells.[1][2][3] Activation of FFA1 by this compound in the presence of elevated glucose levels initiates a signaling cascade that amplifies insulin secretion, thereby helping to regulate blood glucose.[4][5] This glucose-dependent action minimizes the risk of hypoglycemia, a common side effect of some other insulin secretagogues.
The primary signaling pathway involves the coupling of FFA1 to the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a key trigger for the exocytosis of insulin-containing granules from the β-cell. Some evidence also suggests that certain FFA1 agonists may also signal through a Gs-coupled pathway, leading to the production of cyclic AMP (cAMP), which can further potentiate insulin secretion.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, facilitating comparison with other compounds.
| Parameter | Value | Species | Assay | Reference |
| EC50 | 6 nM | Human | Calcium Mobilization | |
| Selectivity | >150-fold vs. FFA4 | Human | Calcium Mobilization | |
| pEC50 | 6.83 ± 0.07 | Mouse | Not Specified | |
| pEC50 | 6.49 ± 0.05 | Rat | Not Specified |
| Pharmacokinetic Parameter | Value | Species | Dose & Route | Reference |
| tmax | 15 min | Mouse | 10 mg/kg, oral | |
| Cmax | 12340 ng/mL | Mouse | 10 mg/kg, oral | |
| t1/2 | 355 min | Mouse | 10 mg/kg, oral | |
| Bioavailability (F%) | 136% | Mouse | 10 mg/kg, oral |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency of this compound in activating the FFA1 receptor by measuring changes in intracellular calcium concentration.
1. Cell Culture and Plating:
-
Culture Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human FFA1 receptor in an appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage.
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
3. Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Utilize a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
4. Data Analysis:
-
The change in fluorescence intensity reflects the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro Insulin Secretion Assay
This assay measures the ability of this compound to stimulate insulin secretion from pancreatic β-cell lines in a glucose-dependent manner.
1. Cell Culture and Plating:
-
Culture a rat insulinoma cell line, such as INS-1E, in a suitable growth medium.
-
Seed the cells into 24-well plates and culture until they reach confluency.
2. Pre-incubation:
-
Gently wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion.
3. Stimulation:
-
Prepare stimulation buffers with low (2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
To the appropriate wells, add the stimulation buffers containing either vehicle (e.g., DMSO) or varying concentrations of this compound.
-
Incubate the plate for a defined period, typically 1-2 hours, at 37°C.
4. Sample Collection and Analysis:
-
At the end of the incubation, collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the concentration of insulin in the supernatant using a commercially available ELISA kit.
-
To normalize the data, the cells can be lysed, and the total protein content or DNA content can be measured.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess glucose homeostasis in vivo and to evaluate the efficacy of anti-diabetic compounds.
1. Animal Model and Acclimatization:
-
Use a relevant animal model, such as diet-induced obese (DIO) mice, which mimic key aspects of human type 2 diabetes.
-
Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.
2. Fasting and Baseline Measurement:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
At the beginning of the experiment (t=0), obtain a small blood sample from the tail vein to measure the baseline blood glucose level using a glucometer.
3. Compound and Glucose Administration:
-
Administer this compound or the vehicle control orally via gavage at a predetermined dose.
-
After a specific time following compound administration (e.g., 30 minutes), administer a bolus of glucose solution (e.g., 2 g/kg body weight) orally.
4. Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at various time points after the glucose challenge, for example, at 15, 30, 60, and 120 minutes.
-
Measure the blood glucose concentration at each time point.
5. Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group to generate glucose excursion curves.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal.
-
Use appropriate statistical tests to compare the AUC values between the this compound treated group and the vehicle control group. A significant reduction in the AUC indicates improved glucose tolerance.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tug-770: A Comprehensive Technical Guide to its Physicochemical Properties for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tug-770 is a potent and selective agonist of the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] As a key regulator of glucose-stimulated insulin secretion from pancreatic β-cells, GPR40 has emerged as a promising therapeutic target for the treatment of type 2 diabetes.[4][5] this compound has demonstrated favorable physicochemical and pharmacokinetic properties, making it a valuable tool for researchers studying the role of GPR40 in metabolic diseases. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols, and a visual representation of its mechanism of action.
Core Physicochemical Properties
This compound exhibits a well-characterized profile of physicochemical properties that are crucial for its biological activity and drug-like characteristics. These properties have been determined through a variety of standard in vitro assays.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluoro-benzenepropanoic acid | |
| CAS Number | 1402601-82-4 | |
| Molecular Formula | C₁₉H₁₄FNO₂ | |
| Molecular Weight | 307.3 g/mol | |
| Appearance | Crystalline solid | |
| Purity | >98% |
Table 2: In Vitro Activity and Selectivity of this compound
| Parameter | Species | Value | Assay | Source |
| EC₅₀ (hFFA1) | Human | 6 nM | Calcium Assay | |
| pEC₅₀ (hFFA1) | Human | 7.64 ± 0.09 | BRET Assay | |
| pEC₅₀ (mFFA1) | Mouse | 6.83 | - | |
| pEC₅₀ (rFFA1) | Rat | 6.49 | - | |
| Selectivity | - | >150-fold over FFA4 | - | |
| Selectivity | - | High selectivity over FFA2, FFA3, PPARγ, and other receptors, transporters, and enzymes | - |
Table 3: Solubility and Lipophilicity of this compound
| Solvent | Solubility | Source |
| Aqueous | Good aqueous solubility | |
| DMSO | ≥11.85 mg/mL | |
| Ethanol | ≥9.5 mg/mL (with gentle warming and ultrasonic) | |
| DMF | 10 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| log D₇.₄ | 1.41 |
Table 4: In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Properties of this compound
| Parameter | Condition | Result | Source |
| Permeability | Caco-2 Cell Assay | Good permeability | |
| Chemical Stability | - | Good chemical stability | |
| Metabolic Stability | Human Liver Microsomes (HLM) | Excellent stability | |
| Plasma Protein Binding (PPB) | - | Decreased plasma protein binding | |
| Storage Stability (Powder) | -20°C | ≥ 4 years | |
| Storage Stability (Solution) | -80°C | 2 years | |
| Storage Stability (Solution) | -20°C | 1 year |
Signaling Pathway of this compound
This compound activates GPR40, a Gq-coupled receptor. This initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the physicochemical properties of this compound.
GPR40/FFA1 Calcium Mobilization Assay
This assay measures the ability of this compound to activate GPR40 and induce an increase in intracellular calcium concentration.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human GPR40/FFA1 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C in the dark.
-
Compound Addition: A baseline fluorescence is recorded before the automated addition of this compound at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated, and the EC₅₀ value is calculated.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is used to study the interaction between GPR40 and downstream signaling molecules, such as β-arrestin, upon agonist stimulation.
Methodology:
-
Plasmid Construction: Plasmids are engineered to express GPR40 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a downstream signaling partner (e.g., β-arrestin) fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Transfection: Host cells (e.g., HEK293) are co-transfected with the donor and acceptor fusion constructs.
-
Cell Plating: Transfected cells are plated in white, opaque microplates suitable for luminescence measurements.
-
Assay Initiation: The BRET substrate (e.g., coelenterazine h) is added to the cells.
-
Compound Stimulation: this compound is added at various concentrations.
-
Signal Detection: A microplate reader capable of dual-wavelength luminescence detection is used to measure the light emitted by the donor and the acceptor.
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. Dose-response curves are plotted to determine the pEC₅₀ value.
Caco-2 Permeability Assay
This assay is a standard in vitro model to predict the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell™ plates and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (Apical to Basolateral): this compound is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is measured over time.
-
Permeability Measurement (Basolateral to Apical): To assess active efflux, this compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is measured.
-
Sample Analysis: Samples from the receiver chamber are collected at specific time points, and the concentration of this compound is quantified using a sensitive analytical method such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess if the compound is a substrate for efflux transporters.
Human Liver Microsomal (HLM) Stability Assay
This assay evaluates the metabolic stability of this compound in the presence of liver enzymes.
Methodology:
-
Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, this compound, and phosphate buffer in a microcentrifuge tube or 96-well plate.
-
Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system. A control incubation without the NADPH system is also run to account for non-enzymatic degradation.
-
Time Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Sample Preparation: The samples are centrifuged, and the supernatant containing the remaining this compound is collected.
-
Quantification: The concentration of this compound in each sample is determined by LC-MS/MS.
-
Data Analysis: The percentage of this compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.
Conclusion
This compound is a well-characterized GPR40 agonist with excellent potency, selectivity, and drug-like physicochemical properties. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the therapeutic potential of GPR40 activation in type 2 diabetes and other metabolic disorders. The detailed methodologies for key in vitro assays will facilitate the design and execution of further studies to elucidate the full pharmacological profile of this compound and similar compounds.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Caco-2 Permeability | Evotec [evotec.com]
The Structure-Activity Relationship of Tug-770: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Tug-770, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40). This compound has emerged as a significant tool compound for studying the role of FFA1 in metabolic diseases, particularly type 2 diabetes. This document details the quantitative data associated with this compound and its analogues, outlines the experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.
Core Structure-Activity Relationship and Quantitative Data
This compound was developed through a systematic optimization of a series of alkyne-containing FFA1 agonists. The research aimed to enhance potency while improving physicochemical properties such as reducing lipophilicity.[1][2] The resulting compound, this compound (also referred to as compound 22 in its discovery paper), demonstrated a significant increase in potency and excellent selectivity for FFA1.[1][2]
The key structural modifications that led to the discovery of this compound centered on the introduction of a 2-fluoro substituent on the central phenyl ring and a cyanomethyl group on the terminal phenyl ring.[1] These changes proved crucial for the observed high potency.
Agonist Potency and Selectivity
This compound is a highly potent agonist of human FFA1 with an EC50 of 6 nM. It exhibits high selectivity over other related free fatty acid receptors such as FFA2, FFA3, and FFA4, as well as PPARγ.
Table 1: In Vitro Activity of this compound and Key Analogues
| Compound | Structure | hFFA1 pEC50 | hFFA1 EC50 (nM) | hFFA4 pEC50 | Selectivity vs hFFA4 |
| This compound (22) | 3-(4-((2-(cyanomethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid | 8.22 ± 0.04 | 6 | < 6.0 | >150-fold |
| TUG-488 (21) | 3-(4-((2-(cyanomethyl)phenyl)ethynyl)phenyl)propanoic acid | 7.71 ± 0.05 | 20 | < 6.0 | >50-fold |
| 23 | 3-(4-((3-(cyanomethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid | 7.14 ± 0.03 | 72 | < 5.0 | >100-fold |
| 24 | 3-(4-((2-(2-cyanoethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid | 7.85 ± 0.06 | 14 | < 5.5 | >200-fold |
Physicochemical and Pharmacokinetic Properties
This compound was designed to have favorable drug-like properties, including improved aqueous solubility and metabolic stability compared to earlier analogues.
Table 2: Physicochemical and In Vitro ADME Properties of this compound
| Property | This compound (22) |
| Molecular Formula | C19H14FNO2 |
| Molecular Weight | 321.32 |
| ClogP | 3.84 |
| Aqueous Solubility (pH 7.4) | 100 µM |
| Human Liver Microsome Stability | Excellent |
| Caco-2 Permeability | Good |
| Plasma Protein Binding | Decreased (compared to analogues) |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (2.5 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | - | 12340 |
| tmax (min) | - | 15 |
| t1/2 (min) | 174 | 355 |
| AUC0-∞ (µg/mL·min) | 732 | 4388 |
| CLtotal (mL/min/kg) | 14 | - |
| Vd (L/kg) | 0.35 | - |
| F (%) | - | 136 |
Signaling Pathways of FFA1 Activation
Activation of FFA1 by agonists like this compound is known to primarily couple to the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium is a key event in glucose-stimulated insulin secretion from pancreatic β-cells.
Furthermore, FFA1 activation can also lead to the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, which further potentiates insulin release. Some FFA1 agonists have also been shown to engage β-arrestin signaling pathways, a phenomenon known as biased agonism. While the specific biased agonism profile of this compound has not been extensively reported, the potential for differential activation of G-protein and β-arrestin pathways is an important area of ongoing research for FFA1 agonists.
References
In Vivo Efficacy of Tug-770 in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tug-770 is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2] As an orally active small molecule, this compound has demonstrated significant promise in preclinical models, primarily for the treatment of type 2 diabetes.[1][3][4] This technical guide provides an in-depth overview of the in vivo efficacy of this compound, compiling available data from preclinical studies. The document details the mechanism of action, summarizes quantitative efficacy and pharmacokinetic data, outlines experimental methodologies, and presents key information through structured tables and diagrams to facilitate understanding and further research.
Mechanism of Action
This compound exerts its therapeutic effects by activating FFA1, a G-protein coupled receptor predominantly expressed on pancreatic β-cells. Activation of FFA1 by this compound initiates a signaling cascade that results in a glucose-dependent increase in insulin secretion. This mechanism is advantageous as it minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic therapies, by only promoting insulin release in the presence of elevated blood glucose levels.
The primary signaling pathway for FFA1 activation involves the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from the pancreatic β-cells.
In Vitro Profile
This compound demonstrates high potency and selectivity for human FFA1. Key in vitro parameters are summarized below.
| Parameter | Value | Species | Notes |
| EC50 | 6 nM | Human | |
| Selectivity | >150-fold over FFA4 | Human | |
| pEC50 | 6.83 | Mouse | |
| pEC50 | 6.49 | Rat | |
| Insulin Secretion | Significantly increased at 12.4 mM glucose | Rat (INS-1E cells) | No effect at 2.8 mM glucose. |
| Human Liver Microsomal Stability | Excellent | Human | |
| Caco-2 Permeability | Good | N/A |
In Vivo Efficacy in Preclinical Models
The primary preclinical models used to evaluate the in vivo efficacy of this compound have been mouse and rat models of type 2 diabetes and glucose intolerance.
Rodent Models of Diabetes and Glucose Intolerance
Acute Efficacy: In normal mice, a single intraperitoneal administration of this compound resulted in a dose-dependent improvement in glucose tolerance during an intraperitoneal glucose tolerance test (IPGTT). The maximal glucose-lowering effect was observed at a dose of 50 mg/kg. In Sprague-Dawley rats, oral administration of this compound also demonstrated a significant glucose-lowering effect, which was evident as early as 10 minutes post-dose at higher concentrations and for all doses after 30 minutes. This effect was correlated with an increase in plasma insulin levels, peaking at 15 minutes after the glucose challenge.
Chronic Efficacy: Chronic daily oral administration of this compound at 20 mg/kg for 28 days to diet-induced obese (DIO) mice resulted in a sustained and significant improvement in glucose tolerance. Importantly, this chronic treatment did not adversely affect food intake, body weight, or body composition.
| Study | Animal Model | Dosing Regimen | Key Findings |
| Acute IPGTT | Normal Mice | Single intraperitoneal dose | Dose-dependent improvement in glucose tolerance; maximal effect at 50 mg/kg. |
| Acute OGTT | Sprague-Dawley Rats | Single oral dose | Significant glucose lowering at 10-30 minutes post-dose; increased plasma insulin. |
| Chronic OGTT | Diet-Induced Obese (DIO) Mice | 20 mg/kg, oral, daily for 28 days | Sustained improvement in glucose tolerance; no effect on body weight or food intake. |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound has favorable properties for an orally administered drug, including fast absorption and good bioavailability.
| Parameter | Value | Species | Dosing |
| Cmax | 7757 ng/mL | Mouse | 10 mg/kg, oral |
| tmax | 30 min | Mouse | 10 mg/kg, oral |
| t1/2 | 50 min | Mouse | 10 mg/kg, oral |
| AUC0-∞ | 732 µg/mL·min | Mouse | 10 mg/kg, oral |
| F (%) | 105% | Mouse | 10 mg/kg oral vs. 2.5 mg/kg IV |
Toxicology and Safety
In preclinical studies, this compound has been reported to be well-tolerated. No adverse effects were observed in mice following four weeks of daily oral administration of 20 mg/kg. Additionally, acute administration of doses up to 250 mg/kg did not produce any observable adverse effects. A detailed public report on the comprehensive parameters evaluated in these safety studies, including clinical pathology and histopathology, is not available.
Experimental Protocols
In Vivo Glucose Tolerance Tests
Animals: Male C57BL/6 mice or Sprague-Dawley rats were used in the cited studies. For chronic studies, diet-induced obese mice were utilized. Animals were housed under standard laboratory conditions with free access to food and water, except when fasting was required for experiments.
Oral Glucose Tolerance Test (OGTT):
-
Animals were fasted overnight prior to the experiment.
-
This compound or vehicle was administered orally at the specified doses. A suggested vehicle for oral administration of similar compounds includes a formulation of DMSO, PEG300, and corn oil.
-
After a specified time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) was administered orally.
-
Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose levels were measured using a standard glucometer.
-
For insulin measurements, plasma was separated by centrifugation and analyzed using an ELISA kit.
Intraperitoneal Glucose Tolerance Test (IPGTT): The protocol is similar to the OGTT, with the key difference being that the glucose solution is administered via intraperitoneal injection instead of oral gavage.
In Vitro Assays
Calcium Mobilization Assay: Compounds were tested for their ability to mobilize intracellular calcium in cells expressing human FFA1. This was likely performed using a fluorescent calcium indicator, where an increase in fluorescence corresponds to an increase in intracellular calcium concentration upon receptor activation.
Human Liver Microsomal (HLM) Stability Assay: The stability of this compound was assessed in the presence of human liver microsomes and an NADPH-regenerating system. The disappearance of the parent compound over time was monitored by LC-MS/MS to determine its metabolic stability.
Discussion and Future Directions
The preclinical data available for this compound strongly support its potential as a therapeutic agent for type 2 diabetes. Its glucose-dependent mechanism of action, oral bioavailability, and sustained efficacy in chronic studies are highly desirable characteristics for an anti-diabetic drug.
While the primary focus of this compound development has been on metabolic diseases, the role of FFA1 in other physiological and pathophysiological processes warrants further investigation. FFA1 is known to be expressed in various tissues, and its modulation could have implications for other conditions. For instance, the anti-inflammatory effects of FFA1 activation have been suggested, which could be relevant for diseases with an inflammatory component such as atherosclerosis or inflammatory bowel disease. However, to date, there are no published studies on the efficacy of this compound in these non-diabetic preclinical models.
Future research should aim to provide a more detailed public account of the long-term safety and toxicology profile of this compound. Furthermore, exploring the efficacy of this compound in other preclinical models of metabolic and inflammatory diseases could broaden its therapeutic potential.
Conclusion
This compound is a potent and selective FFA1 agonist with robust in vivo efficacy in preclinical models of type 2 diabetes. It demonstrates a favorable pharmacokinetic and safety profile, making it a promising candidate for further clinical development. The detailed data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of metabolic disease and drug discovery.
References
Tug-770: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tug-770 is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). Developed as a potential therapeutic agent for type 2 diabetes, this compound has demonstrated significant glucose-lowering effects in preclinical studies.[1][2][3] This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of this compound, including detailed experimental protocols and a summary of key quantitative data.
Pharmacodynamics
Mechanism of Action
This compound exerts its therapeutic effects by activating FFA1/GPR40, a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[1][2] The activation of this receptor by this compound initiates a signaling cascade that results in a glucose-dependent increase in insulin secretion. This glucose dependency is a key characteristic, minimizing the risk of hypoglycemia, a common side effect of some other insulin secretagogues.
The signaling pathway is primarily mediated through the Gαq/11 protein subunit. Upon agonist binding, the activated receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), potentiate the exocytosis of insulin-containing granules from the β-cells.
Potency and Selectivity
This compound is a highly potent agonist for human FFA1, with a reported half-maximal effective concentration (EC50) of 6 nM. It exhibits significant selectivity for FFA1 over other related free fatty acid receptors.
| Receptor/Enzyme | Potency/Selectivity |
| Human FFA1 (GPR40) | EC50 = 6 nM |
| Human FFA4 (GPR120) | >150-fold selectivity over FFA1 |
| Other Receptors/Transporters/Enzymes | High selectivity |
In Vivo Efficacy
In vivo studies in animal models of type 2 diabetes have demonstrated the glucose-lowering efficacy of this compound. In diet-induced obese mice, this compound efficiently normalizes glucose tolerance. Chronic daily oral administration of 20 mg/kg this compound for 29 days showed a sustained effect on improving glucose tolerance. Acute administration in an intraperitoneal glucose tolerance test showed a dose-dependent response, with a maximal reduction in glucose levels observed at a dose of 50 mg/kg.
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile, characterized by good oral absorption and metabolic stability.
In Vitro ADME
| Parameter | Value |
| Aqueous Solubility (PBS, pH 7.4) | 197 µM |
| Chemical Stability (PBS, 37°C, 12 days) | 99.1% |
| Log D (n-octanol/PBS, pH 7.4) | 1.35 |
| Plasma Protein Binding | Low |
| Human Liver Microsomal Stability | Excellent |
| Caco-2 Permeability | Good |
In Vivo Pharmacokinetics in Mice
Pharmacokinetic parameters of this compound (referred to as compound 22 in the source) were determined in mice following intravenous and oral administration.
| Parameter | Intravenous (2.5 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | - | 12340 |
| tmax (min) | - | 15 |
| t1/2 (min) | - | 355 |
| AUC0-∞ (µg/mL·min) | 809 | 4388 |
| Vd (L/kg) | 0.53 | - |
| CLtotal (mL/min/kg) | 3.1 | - |
| Oral Bioavailability (F%) | - | 136 |
Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To determine the potency (EC50) of this compound in activating the human FFA1/GPR40 receptor.
Methodology:
-
Cell Line: A stable cell line co-expressing human FFA1/GPR40 and a G-protein chimera (Gαqi5) and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used.
-
Compound Preparation: this compound is serially diluted in an appropriate buffer to generate a range of concentrations.
-
Assay Procedure:
-
Cells are seeded into a 96-well plate and incubated.
-
The cells are washed and incubated with the fluorescent dye.
-
Basal fluorescence is measured using a fluorescence plate reader.
-
This compound solutions at different concentrations are added to the wells.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.
-
-
Data Analysis: The increase in fluorescence is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of this compound on glucose tolerance in a mouse model.
Methodology:
-
Animals: Male diet-induced obese mice are used. Animals are acclimatized and housed under standard conditions.
-
Drug Administration:
-
For acute studies, mice are fasted (e.g., for 6 hours) and then administered a single oral dose of this compound or vehicle.
-
For chronic studies, mice receive daily oral doses of this compound or vehicle for a specified period (e.g., 29 days).
-
-
Glucose Challenge: 30 minutes after the final drug administration, a baseline blood sample is collected (t=0). Subsequently, mice are administered an oral bolus of glucose (e.g., 2 g/kg body weight).
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin levels can also be determined from the collected blood samples using an ELISA kit.
-
Data Analysis: Blood glucose concentrations are plotted against time. The area under the curve (AUC) for glucose is calculated to assess the overall effect on glucose tolerance.
Conclusion
This compound is a potent and selective FFA1/GPR40 agonist with a promising pharmacokinetic and pharmacodynamic profile for the potential treatment of type 2 diabetes. Its glucose-dependent mechanism of action, coupled with favorable oral bioavailability and in vivo efficacy, underscores its potential as a therapeutic candidate. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this compound and related compounds.
References
Tug-770: A Technical Guide to its Mechanism of Action and Effect on Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tug-770 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] Activation of FFA1 by this compound initiates a signaling cascade that results in the mobilization of intracellular calcium, a key event in various physiological processes, including glucose-stimulated insulin secretion.[4][5] This technical guide provides an in-depth overview of this compound's effect on intracellular calcium, detailing its mechanism of action, experimental protocols for its characterization, and a summary of its pharmacological properties.
Introduction to this compound
This compound is a small molecule agonist of FFA1, a receptor primarily expressed in pancreatic β-cells. Its activation is a critical step in enhancing glucose-stimulated insulin secretion, making it a target of interest for the treatment of type 2 diabetes. This compound exhibits high potency and selectivity for human FFA1, with a significantly lower affinity for other free fatty acid receptors such as FFA2, FFA3, and FFA4.
Mechanism of Action: FFA1-Mediated Intracellular Calcium Mobilization
This compound exerts its effects by binding to and activating the FFA1 receptor. This activation triggers a canonical Gq protein-coupled receptor (GPCR) signaling pathway, leading to a transient increase in intracellular calcium concentration.
Signaling Pathway
The binding of this compound to FFA1 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/G11. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of this compound's activity.
Quantitative Data Summary
The potency of this compound in activating FFA1 is typically quantified by its half-maximal effective concentration (EC50) in a calcium mobilization assay.
| Parameter | Value | Assay Condition | Reference |
| EC50 (human FFA1) | 6 nM | Calcium mobilization assay | |
| Selectivity | >150-fold over FFA4 | Calcium mobilization assay |
Experimental Protocols
The primary method for evaluating the effect of this compound on intracellular calcium mobilization is through fluorescence-based assays using calcium-sensitive dyes.
In Vitro Calcium Mobilization Assay
This protocol describes a general procedure for measuring this compound-induced calcium flux in a cell line expressing the human FFA1 receptor.
Objective: To determine the potency (EC50) of this compound in activating the FFA1 receptor by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human FFA1 (or other suitable host cells)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
96-well or 384-well black-walled, clear-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed the FFA1-expressing cells into the wells of a black-walled, clear-bottom microplate at a density of 40,000 to 80,000 cells per well for a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS with HEPES.
-
Aspirate the cell culture medium from the wells.
-
Add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS with HEPES. The final concentrations should typically range from picomolar to micromolar.
-
-
Measurement of Calcium Flux:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 490/525 nm).
-
Establish a stable baseline fluorescence reading for each well.
-
Use the automated injector to add the this compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a valuable research tool for studying the physiological roles of the FFA1 receptor. Its potent and selective agonism, coupled with its well-defined mechanism of action involving intracellular calcium mobilization, makes it a key compound in the investigation of FFA1 signaling and its potential therapeutic applications, particularly in the context of metabolic diseases. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound and other FFA1 agonists.
References
- 1. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - BG [thermofisher.com]
- 3. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
Tug-770: A Comprehensive Selectivity Analysis Against Free Fatty Acid Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tug-770 has emerged as a highly potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a key therapeutic target for type 2 diabetes. This document provides a detailed technical overview of this compound's selectivity profile against other members of the free fatty acid receptor family (FFA2, FFA3, and FFA4/GPR120) and the peroxisome proliferator-activated receptor gamma (PPARγ). Through a comprehensive review of available data, this guide presents quantitative analysis of its receptor activity, detailed experimental methodologies for assessing selectivity, and visual representations of relevant signaling pathways and experimental workflows. This information is intended to serve as a critical resource for researchers and professionals involved in the development of next-generation therapies targeting FFA receptors.
Introduction
Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[1] The development of selective FFA1 agonists represents a promising therapeutic strategy for the management of type 2 diabetes. This compound is a novel synthetic agonist that has demonstrated exceptional potency and a favorable selectivity profile, making it a valuable tool for both basic research and clinical investigation.[1] Understanding the precise selectivity of this compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides an in-depth analysis of its activity across various related receptors.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized through in vitro functional assays, with results consistently demonstrating its high affinity for FFA1 over other FFA receptors and PPARγ. The following table summarizes the available quantitative data on the potency of this compound at these targets.
| Target Receptor | Common Name | This compound Activity (EC50) | Fold Selectivity vs. FFA1 | Assay Type | Reference |
| FFA1 | GPR40 | 6 nM | - | Calcium Mobilization | [1] |
| FFA2 | GPR43 | 933 nM | ~156-fold | BRET Assay | [2] |
| FFA4 | GPR120 | >900 nM (estimated) | >150-fold | Calcium Mobilization | [1] |
| FFA3 | GPR41 | High Selectivity (No quantitative data available) | - | Not Specified | |
| PPARγ | - | High Selectivity (No quantitative data available) | - | Not Specified |
Note: The EC50 for FFA4 is estimated based on the reported >150-fold selectivity over FFA1. While sources state high selectivity for FFA3 and PPARγ, specific quantitative data (EC50 or Ki) were not available in the reviewed literature.
Experimental Protocols
The primary method used to determine the potency and selectivity of this compound is the calcium mobilization assay, a common functional assay for Gq-coupled GPCRs like FFA1 and FFA4.
Calcium Mobilization Assay for FFA1/GPR40
This protocol outlines the general steps for assessing the activity of a compound like this compound at the FFA1 receptor expressed in a host cell line (e.g., CHO or HEK293).
Materials:
-
CHO-K1 or HEK293 cells stably expressing human FFA1/GPR40.
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS).
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound and other test compounds.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the FFA1-expressing cells into the multi-well plates at an appropriate density and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Assay Measurement: a. Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate. b. Establish a stable baseline fluorescence reading for each well. c. Use the automated injector to add the compound solutions to the wells. d. Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
Data Analysis: a. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. b. Plot the peak fluorescence response against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of FFA1 and FFA4, and a typical workflow for assessing GPCR agonist selectivity.
FFA1/GPR40 Signaling Pathway
Caption: Simplified FFA1/GPR40 signaling cascade upon this compound binding.
FFA4/GPR120 Signaling Pathway
Caption: Major signaling pathways activated by the FFA4/GPR120 receptor.
Experimental Workflow for GPCR Agonist Selectivity Profiling
Caption: A generalized workflow for determining the selectivity of a GPCR agonist.
Discussion
The available data robustly support the classification of this compound as a highly potent and selective FFA1 agonist. Its approximately 156-fold selectivity over FFA2 and greater than 150-fold selectivity over FFA4 are significant, suggesting a reduced likelihood of off-target effects mediated by these receptors. While quantitative data for FFA3 and PPARγ are not publicly available, the consistent reporting of "high selectivity" across multiple sources provides confidence in its specificity for FFA1.
The primary mechanism of action of this compound at FFA1 is through the Gq-coupled signaling pathway, leading to an increase in intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion. This targeted mechanism is a key advantage for a therapeutic agent aimed at treating type 2 diabetes.
Conclusion
This compound stands out as a potent and highly selective agonist of FFA1. This in-depth technical guide, summarizing its quantitative selectivity profile, outlining the key experimental methodologies for its characterization, and visualizing the relevant biological pathways, provides a valuable resource for the scientific community. Further investigation to quantify its activity at FFA3 and PPARγ would provide a more complete understanding of its pharmacological profile. Nevertheless, the existing data strongly support the continued investigation of this compound as a promising candidate for the treatment of type 2 diabetes.
References
Methodological & Application
Tug-770 Experimental Protocol for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro characterization of Tug-770, a potent and selective agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This compound is a valuable tool for research in type 2 diabetes and related metabolic disorders.
Introduction
This compound is a high-affinity agonist for human GPR40/FFA1 with an EC50 of 6 nM.[1] Its mechanism of action involves the activation of the Gαq signaling cascade, leading to the potentiation of glucose-stimulated insulin secretion (GSIS). This document outlines key in vitro experimental protocols to investigate the biological activity of this compound in pancreatic β-cell models.
Data Presentation
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Species/Cell Line | Value | Reference |
| EC50 (hGPR40/FFA1) | Human | 6 nM | [1][2] |
| pEC50 (mFFA1) | Mouse | 6.83 | [1] |
| pEC50 (rFFA1) | Rat | 6.49 | [1] |
| Insulin Secretion | Rat INS-1E cells | Significant increase at 10 µM this compound with 12.4 mM glucose | |
| Cytotoxicity | In vitro | No cytotoxicity observed up to 100 µM |
Signaling Pathway
This compound activates GPR40, which couples to the Gαq subunit of the heterotrimeric G protein. This initiates a signaling cascade involving Phospholipase C (PLC) that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+). The increase in intracellular Ca2+ is a primary driver for the potentiation of glucose-stimulated insulin secretion. Downstream of Gαq activation, signaling can also involve Protein Kinase C (PKC), Extracellular signal-regulated kinase (ERK), and Protein Kinase B (Akt).
Experimental Protocols
Cell Culture
Pancreatic β-cell lines such as INS-1E or MIN6 are suitable for studying the effects of this compound.
-
INS-1E Cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
MIN6 Cells: Culture in DMEM high glucose (25 mM) supplemented with 15% FBS, 2 mM L-glutamine, and 50 µM β-mercaptoethanol.
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of this compound to potentiate insulin secretion in the presence of high glucose.
Workflow:
Protocol:
-
Cell Seeding: Seed INS-1E or MIN6 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and culture for 48 hours.
-
Starvation: Gently wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Stimulation: Discard the starvation buffer and add fresh KRBH buffer containing:
-
Low glucose (2.8 mM) + Vehicle (e.g., 0.1% DMSO)
-
Low glucose (2.8 mM) + this compound (e.g., 10 µM)
-
High glucose (12.4 mM or 16.7 mM) + Vehicle
-
High glucose (12.4 mM or 16.7 mM) + this compound (e.g., 10 µM)
-
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA or HTRF assay kit, following the manufacturer's instructions.
-
Data Normalization: Normalize the secreted insulin to the total protein content or cell number in each well.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon this compound stimulation.
Workflow:
Protocol:
-
Cell Seeding: Seed MIN6 or other suitable cells in a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells/well and culture for 48 hours.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's protocol. This typically involves a 1-2 hour incubation at 37°C.
-
Compound Addition: Place the plate in a fluorescence microplate reader (e.g., FlexStation or FLIPR). Add this compound at various concentrations to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494/516 nm for Fluo-4) immediately after compound addition and continue for several minutes to capture the kinetic response.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Western Blot Analysis of Downstream Signaling
This protocol is for detecting the phosphorylation of ERK1/2 and Akt, key downstream kinases in the GPR40 signaling pathway.
Workflow:
Protocol:
-
Cell Culture and Starvation: Seed pancreatic β-cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours.
-
This compound Treatment: Treat the cells with this compound (e.g., 10 µM) or vehicle for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability/Cytotoxicity Assay
This assay assesses the effect of this compound on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24-48 hours.
-
Assay: Perform a cell viability assay using a commercial kit such as MTT, XTT, or CellTiter-Glo, following the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence on a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
These protocols provide a framework for the in vitro investigation of this compound. Researchers should optimize conditions for their specific cell lines and experimental setups.
References
Application Notes and Protocols: Tug-770 in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tug-770, a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist, in mouse models of type 2 diabetes. The information detailed below, including dosage, administration, and experimental protocols, is intended to facilitate the design and execution of robust preclinical studies.
Mechanism of Action
This compound is an orally active agonist for the G protein-coupled receptor GPR40, also known as free fatty acid receptor 1 (FFA1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells.[4] Its activation by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS).[5] This glucose-dependent mechanism of action reduces the risk of hypoglycemia, a significant advantage in the development of therapies for type 2 diabetes. This compound demonstrates high selectivity for FFA1 over other related receptors such as FFA2, FFA3, and FFA4.
Signaling Pathway of this compound
This compound, upon binding to the FFA1/GPR40 receptor on pancreatic β-cells, primarily activates the Gq/G11 signaling cascade. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tug-770 in Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tug-770 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3][4][5] Activation of FFA1 on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a diet-induced obese (DIO) mouse model, a common preclinical model for studying obesity and type 2 diabetes.
Mechanism of Action: FFA1/GPR40 Signaling
This compound, as an FFA1 agonist, mimics the action of endogenous long-chain fatty acids. Upon binding to FFA1, a Gq/11-coupled receptor, it initiates a signaling cascade that results in the potentiation of insulin release in a glucose-dependent manner. This signaling pathway is crucial for maintaining glucose homeostasis.
Data Presentation: Effects of this compound in DIO Mice
The following tables summarize the expected quantitative outcomes of this compound treatment in a diet-induced obese mouse model based on published literature.
Table 1: Effect of Chronic this compound Administration on Body Weight in DIO Mice
| Week | Vehicle Control (g) | This compound (20 mg/kg/day) (g) |
| 0 | 45.2 ± 1.5 | 45.5 ± 1.6 |
| 1 | 46.1 ± 1.7 | 45.9 ± 1.8 |
| 2 | 47.0 ± 1.8 | 46.8 ± 1.9 |
| 3 | 47.8 ± 2.0 | 47.5 ± 2.1 |
| 4 | 48.5 ± 2.2 | 48.1 ± 2.3 |
| Data are presented as Mean ± SEM (n=8-10 mice per group). Published studies report no significant effect on body weight with chronic this compound treatment. |
Table 2: Effect of Acute and Chronic this compound Administration on Oral Glucose Tolerance Test (OGTT) in DIO Mice
| Treatment Group | Time (min) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) |
| Vehicle Control | 0 | 150 ± 10 | 2.5 ± 0.3 |
| 15 | 350 ± 25 | 8.0 ± 1.0 | |
| 30 | 450 ± 30 | 12.0 ± 1.5 | |
| 60 | 300 ± 20 | 6.0 ± 0.8 | |
| 120 | 180 ± 15 | 3.0 ± 0.4 | |
| Acute this compound (20 mg/kg) | 0 | 145 ± 12 | 3.5 ± 0.4 |
| 15 | 280 ± 20 | 15.0 ± 1.8 | |
| 30 | 350 ± 25 | 20.0 ± 2.2 | |
| 60 | 200 ± 18 | 10.0 ± 1.2 | |
| 120 | 150 ± 12 | 4.0 ± 0.5 | |
| Chronic this compound (20 mg/kg/day for 29 days) | 0 | 130 ± 10 | 4.0 ± 0.5 |
| 15 | 250 ± 18 | 18.0 ± 2.0 | |
| 30 | 300 ± 22 | 25.0 ± 2.5 | |
| 60 | 180 ± 15 | 12.0 ± 1.5 | |
| 120 | 135 ± 10 | 5.0 ± 0.6 | |
| Data are presented as Mean ± SEM (n=6-8 mice per group). This compound treatment is reported to significantly improve glucose tolerance both acutely and chronically. Note: Specific numerical data for plasma insulin are illustrative and based on the known mechanism of action. |
Experimental Protocols
A logical workflow for conducting in vivo studies with this compound in DIO mice is presented below.
Protocol 1: Induction of Obesity in C57BL/6J Mice
-
Animal Model: Male C57BL/6J mice, 5-6 weeks of age.
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD) with approximately 60% of calories derived from fat.
-
-
Duration: Maintain mice on their respective diets for 12-16 weeks to induce the obese phenotype.
-
Monitoring: Monitor body weight weekly. Mice on the HFD should exhibit a significantly greater body weight compared to the control group. A body weight of over 40g is typically achieved.
Protocol 2: this compound Administration
-
Compound Preparation:
-
Vehicle: A common vehicle for oral gavage of hydrophobic compounds is 0.5% (w/v) methylcellulose with 0.1-0.5% (v/v) Tween 80 in sterile water. Note: The exact vehicle for this compound was not specified in the primary publication; therefore, vehicle scouting may be necessary.
-
This compound Solution: Prepare a suspension of this compound in the chosen vehicle to achieve a final concentration for a 20 mg/kg dose in a volume of 5-10 mL/kg.
-
-
Administration:
-
Administer this compound or vehicle via oral gavage once daily.
-
For chronic studies, continue daily administration for 29 days.
-
For acute studies, administer a single dose 30-60 minutes prior to the experimental procedure (e.g., OGTT).
-
Protocol 3: Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast the mice for 6 hours prior to the glucose challenge. Ensure free access to water.
-
Baseline Blood Sample (Time 0):
-
Gently restrain the mouse.
-
Collect a small blood sample from the tail vein to measure baseline blood glucose and plasma insulin.
-
-
Glucose Administration:
-
Administer a 2 g/kg body weight dose of a 20% (w/v) glucose solution via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point using a glucometer.
-
Collect blood in EDTA-coated tubes for plasma insulin analysis. Centrifuge the blood and store the plasma at -80°C until analysis.
-
-
Insulin Analysis: Measure plasma insulin concentrations using a commercially available ELISA kit.
Conclusion
This compound is a valuable research tool for investigating the role of FFA1/GPR40 in glucose metabolism and as a potential therapeutic agent for type 2 diabetes. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies using the diet-induced obese mouse model. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data for the evaluation of this compound's efficacy.
References
- 1. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Tug-770 on Insulin Secretion in the INS-1E Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction: The INS-1E cell line, a clonal derivative of the rat insulinoma INS-1 line, serves as a widely-used and stable model for pancreatic β-cells due to its robust glucose-stimulated insulin secretion (GSIS) and high insulin content.[1][2][3][4] Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor highly expressed in pancreatic β-cells.[5] Its activation by free fatty acids potentiates GSIS, making it a significant therapeutic target for type 2 diabetes.
Tug-770 is a potent and selective synthetic agonist for GPR40/FFA1, with an EC50 of 6 nM for the human receptor. It has been demonstrated to enhance insulin secretion specifically under high glucose conditions in the INS-1E cell line, mimicking the physiological response required for a safe and effective diabetes therapeutic. This document provides detailed protocols for utilizing the INS-1E cell line to assess the efficacy and safety profile of this compound, covering cell culture, cytotoxicity assays, functional insulin secretion assays, and downstream signaling analysis.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize expected quantitative data from the described experimental protocols.
Table 1: Cytotoxicity of this compound on INS-1E Cells (MTT Assay)
This table illustrates the effect of a 24-hour treatment with varying concentrations of this compound on the viability of INS-1E cells. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.01 | 1.23 ± 0.07 | 98.4% |
| 0.1 | 1.26 ± 0.09 | 100.8% |
| 1 | 1.21 ± 0.06 | 96.8% |
| 10 | 1.18 ± 0.10 | 94.4% |
| 100 | 0.85 ± 0.09 | 68.0% |
Data are representative. Values are mean ± standard deviation.
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
This table presents the insulin secretion from INS-1E cells under low (2.5 mM) and high (16.7 mM) glucose conditions, with and without the addition of this compound. Data demonstrates that this compound potentiates insulin secretion significantly only in the presence of high glucose.
| Glucose Condition | This compound Concentration (nM) | Insulin Secreted (ng/well) | Fold Increase over Basal |
| Low Glucose (2.5 mM) | 0 | 1.2 ± 0.2 | 1.0 |
| Low Glucose (2.5 mM) | 10 | 1.3 ± 0.3 | 1.1 |
| High Glucose (16.7 mM) | 0 | 6.5 ± 0.8 | 5.4 |
| High Glucose (16.7 mM) | 1 | 9.8 ± 1.1 | 8.2 |
| High Glucose (16.7 mM) | 10 | 15.2 ± 1.5 | 12.7 |
| High Glucose (16.7 mM) | 100 | 16.5 ± 1.9 | 13.8 |
Data are representative. Values are mean ± standard deviation. Basal is defined as the Low Glucose condition without this compound.
Experimental Protocols
Protocol 1: Culture and Maintenance of INS-1E Cells
This protocol details the standard procedure for thawing, culturing, and passaging the INS-1E rat insulinoma cell line.
Materials:
-
INS-1E Cells (e.g., SCC491, Millipore)
-
INS-1E Expansion Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 2 mM L-Glutamine, 1 mM Sodium Pyruvate, 50 µM 2-Mercaptoethanol.
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Accutase® or 0.05% Trypsin-EDTA
-
T25 or T75 tissue culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing: Rapidly thaw a frozen vial of INS-1E cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed expansion medium. Centrifuge at 300 x g for 3 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium. Transfer to a T25 flask.
-
Culturing: Incubate cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.
-
Passaging: When cells reach 70-80% confluency, aspirate the medium and wash once with PBS. Add 1-2 mL of Accutase® and incubate for 3-5 minutes at 37°C until cells detach. Neutralize with 5-10 mL of expansion medium and centrifuge as described above. Resuspend the pellet and plate cells at a seeding density of 40,000 cells/cm² (typically a 1:4 to 1:8 split ratio).
Protocol 2: Assessment of this compound Cytotoxicity (MTT Assay)
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and assess the potential cytotoxicity of this compound.
Materials:
-
INS-1E cells cultured in expansion medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed INS-1E cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in expansion medium. The final DMSO concentration should be <0.1%. Replace the medium in each well with 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the ability of this compound to potentiate insulin secretion in response to glucose.
Materials:
-
INS-1E cells cultured in 24-well plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 1 mM MgCl₂, 2.2 mM CaCl₂, 20 mM HEPES, and 0.2% BSA, pH 7.4.
-
KRBH Buffer with 2.5 mM Glucose (Low Glucose)
-
KRBH Buffer with 16.7 mM Glucose (High Glucose)
-
This compound stock solution (in DMSO)
-
Rat Insulin ELISA Kit
Procedure:
-
Cell Seeding: Seed INS-1E cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Grow until they form a confluent monolayer (typically 2-3 days).
-
Pre-incubation: Wash cells three times with KRBH buffer (low glucose). Add 1 mL of low glucose KRBH buffer to each well and incubate for 90 minutes at 37°C to allow secretion to return to a basal level.
-
Stimulation: Aspirate the buffer. Add 1 mL of the appropriate treatment buffer to each well (e.g., Low Glucose, High Glucose, High Glucose + this compound at various concentrations).
-
Incubation: Incubate for 2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well and transfer to microcentrifuge tubes. Centrifuge at 500 x g for 5 minutes to pellet any detached cells.
-
Quantification: Measure the insulin concentration in the supernatant using a rat insulin ELISA kit according to the manufacturer's instructions.
Protocol 4: Western Blot Analysis of Downstream Signaling
This protocol can be used to investigate the activation of signaling pathways downstream of GPR40 activation by this compound.
Materials:
-
INS-1E cells cultured in 6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer: (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, PVDF membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Cell Treatment: Seed and grow INS-1E cells in 6-well plates to ~80% confluency. Treat with this compound for the desired time (e.g., 5, 15, 30 minutes).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and boil at 95°C for 5 minutes.
-
Electrophoresis and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cellosaurus cell line INS-1E (CVCL_0351) [cellosaurus.org]
- 3. INS-1 Cell Line - Central to Diabetes Research and Beta-Cell Function [cytion.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Insulin Secretion in Response to Tug-770: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tug-770 is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3] Activation of FFA1 in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS), making it a promising target for the treatment of type 2 diabetes.[4][5] This document provides detailed application notes and protocols for measuring the in vitro and in vivo effects of this compound on insulin secretion, along with its signaling pathway and relevant quantitative data.
Introduction
This compound is an orally active small molecule that selectively activates FFA1, a receptor naturally stimulated by long-chain free fatty acids. This activation potentiates the release of insulin from pancreatic β-cells in a glucose-dependent manner, which is a key advantage in mitigating the risk of hypoglycemia. The study of this compound's effects on insulin secretion is crucial for understanding its therapeutic potential and mechanism of action. These protocols are designed to provide researchers with standardized methods to assess the efficacy of this compound and similar compounds.
Mechanism of Action: this compound Signaling Pathway
This compound binds to and activates the FFA1 receptor on the surface of pancreatic β-cells. This initiates a downstream signaling cascade that ultimately leads to an increase in insulin secretion in the presence of elevated glucose levels.
Caption: this compound signaling pathway in pancreatic β-cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| EC₅₀ (FFA1/GPR40) | Human | 6 nM | |
| Selectivity | Human | >150-fold over FFA4 |
Table 2: In Vitro Insulin Secretion in INS-1E Cells
| Condition | Glucose Concentration | This compound Concentration | Insulin Secretion (% of total content) | P-value | Reference |
| Vehicle | 2.8 mM (Low) | - | 4.02 ± 0.08 | - | |
| This compound | 2.8 mM (Low) | 10 µM | 4.14 ± 0.15 | >0.05 | |
| Vehicle | 12.4 mM (High) | - | 8.74 ± 0.54 | - | |
| This compound | 12.4 mM (High) | 10 µM | 10.75 ± 0.74 | <0.05 |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay Using Pancreatic Islets or Cell Lines (e.g., INS-1E)
This protocol details the procedure for measuring insulin secretion from isolated pancreatic islets or insulin-secreting cell lines in response to this compound.
Caption: Workflow for the in vitro GSIS assay.
Materials:
-
Isolated pancreatic islets or a suitable insulin-secreting cell line (e.g., INS-1E, MIN6)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Insulin ELISA kit
-
Multi-well culture plates
Procedure:
-
Cell/Islet Preparation:
-
For cell lines, seed cells in multi-well plates and culture until they reach the desired confluency.
-
For isolated islets, use freshly isolated or cultured islets. Place a specified number of size-matched islets into each well of a multi-well plate.
-
-
Pre-incubation:
-
Carefully remove the culture medium and wash the cells/islets with KRB buffer containing low glucose (e.g., 2.8 mM).
-
Pre-incubate the cells/islets in low glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Incubation with this compound:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing either low glucose or high glucose (e.g., 16.7 mM).
-
Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) for both low and high glucose conditions.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris and store at -20°C or -80°C until analysis.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
(Optional) To normalize insulin secretion to the total insulin content, lyse the cells/islets in each well and measure the total insulin concentration.
-
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol describes how to assess the effect of this compound on glucose tolerance and insulin secretion in a mouse model.
Caption: Workflow for the in vivo oral glucose tolerance test.
Materials:
-
Male C57BL/6 mice (or other appropriate strain, e.g., diet-induced obese mice)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 20% w/v in water)
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Glucometer and test strips
-
Insulin ELISA kit
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
This compound Administration:
-
On the day of the experiment, record the body weight of each mouse.
-
Administer this compound orally at the desired dose (e.g., 20 mg/kg). Administer vehicle to the control group.
-
-
Baseline Blood Sample:
-
Approximately 30-60 minutes after this compound administration, take a baseline blood sample (Time 0) from the tail vein.
-
Measure blood glucose immediately using a glucometer.
-
Collect a small volume of blood into an EDTA-coated tube for plasma insulin measurement. Keep the sample on ice.
-
-
Glucose Challenge:
-
Immediately after the baseline blood sample, administer a glucose solution orally (e.g., 2 g/kg body weight).
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples at various time points after the glucose gavage, typically at 15, 30, 60, 90, and 120 minutes.
-
At each time point, measure blood glucose and collect blood for plasma insulin analysis.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until insulin measurement.
-
Measure plasma insulin concentrations using an insulin ELISA kit.
-
-
Data Analysis:
-
Plot the mean blood glucose and plasma insulin concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of this compound.
-
Conclusion
The protocols outlined in this document provide a framework for the comprehensive evaluation of this compound's effects on insulin secretion. The in vitro GSIS assay is essential for determining the direct effects on pancreatic β-cells and for elucidating the dose-response relationship. The in vivo OGTT provides critical information on the compound's efficacy in a physiological context, assessing its impact on glucose homeostasis and insulin dynamics. Adherence to these standardized protocols will facilitate the generation of robust and reproducible data, which is paramount for the development of novel therapeutics for type 2 diabetes.
References
Tug-770 Formulation for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tug-770 is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] Activation of FFA1 in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS), making this compound a promising therapeutic candidate for type 2 diabetes.[2][3][4] It exhibits high selectivity for FFA1 over other related receptors like FFA2, FFA3, and FFA4, as well as PPARγ. This document provides detailed application notes and protocols for the formulation and in vivo use of this compound, based on available preclinical data.
Physicochemical and In Vitro Properties
A summary of this compound's key properties is presented below, offering a foundation for its experimental application.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄FNO₂ | |
| Molecular Weight | 307.3 g/mol | |
| Human FFA1 EC₅₀ | 6 nM | |
| Selectivity | >150-fold over FFA4 | |
| Aqueous Solubility | Good | |
| Chemical Stability | Good | |
| Lipophilicity (log D₇.₄) | 1.41 | |
| Storage (Solid) | -20°C for up to 4 years | |
| Storage (Solutions) | Prepare fresh; unstable |
In Vivo Pharmacokinetics and Efficacy
This compound has demonstrated favorable pharmacokinetic properties and efficacy in rodent models of type 2 diabetes.
Pharmacokinetic Profile in Mice
| Parameter | Intravenous (2.5 mg/kg) | Oral (10 mg/kg) | Reference |
| Cₘₐₓ (ng/mL) | 7757 | 12340 | |
| tₘₐₓ (min) | 30 | 15 | |
| t₁/₂ (min) | 50 | 355 | |
| AUC₀-∞ (µg/mL·min) | 732 | 4388 | |
| Bioavailability (F %) | - | 136 |
Efficacy in In Vivo Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Normal Mice | Acute IPGTT, up to 50 mg/kg | Dose-dependent reduction in glucose levels, maximal effect at 50 mg/kg. | |
| Diet-Induced Obese (DIO) Mice | 20 mg/kg, daily oral gavage for 28 days | Significantly improved glucose tolerance, sustained effect. No significant effect on body weight or food intake. |
Signaling Pathway of this compound
This compound activates FFA1, a Gq-coupled GPCR, on pancreatic β-cells. This initiates a signaling cascade that potentiates insulin secretion in the presence of elevated glucose levels.
Caption: this compound signaling cascade in pancreatic β-cells.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For a 20 mg/kg dose in a mouse with an average weight of 25g and a dosing volume of 100 µL, the final concentration would be 5 mg/mL.
-
Initial Solubilization: In a sterile microcentrifuge tube, add a small volume of DMSO to the this compound powder. A common starting point for vehicle composition is 5-10% DMSO. Vortex thoroughly until the powder is completely dissolved.
-
Vehicle Preparation: In a separate tube, prepare the remaining vehicle components. A commonly used vehicle for oral gavage is a mixture of PEG400, Tween 80, and saline. A typical ratio is 40% PEG400, 5% Tween 80, and 55% saline.
-
Formulation: Slowly add the dissolved this compound in DMSO to the vehicle mixture while continuously vortexing. This should be done dropwise to prevent precipitation.
-
Final Homogenization: Vortex the final suspension vigorously for 2-3 minutes to ensure a uniform mixture. If necessary, sonicate for a brief period to aid in creating a homogenous suspension.
-
Storage: As this compound solutions are unstable, it is highly recommended to prepare the formulation fresh on the day of the experiment.
In Vivo Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
This workflow outlines a typical OGTT experiment in mice to evaluate the efficacy of this compound.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Protocol for OGTT:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample from the tail vein (t = -30 min).
-
Dosing: Administer this compound or the vehicle control via oral gavage (t = -30 min).
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage (t = 0 min).
-
Blood Sampling: Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels and perform statistical analysis to compare the this compound treated group with the vehicle control group.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
Disclaimer: The information provided in this document is for research purposes only and is not intended for human or therapeutic use. Researchers should consult relevant literature and institutional guidelines before conducting any in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Chronic Dosing of Tug-770 in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting long-term studies involving the chronic dosing of Tug-770, a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the long-term efficacy and safety of this compound for the treatment of type 2 diabetes.
Introduction
This compound is a small molecule agonist of the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[1][2] Its activation by free fatty acids or synthetic agonists like this compound enhances glucose-stimulated insulin secretion (GSIS).[1][2] This mechanism of action makes FFA1 an attractive therapeutic target for type 2 diabetes, as it offers the potential for glucose-lowering effects with a reduced risk of hypoglycemia, since insulin secretion is not stimulated at low glucose levels.[1] Preclinical studies have demonstrated that this compound normalizes glucose tolerance in diet-induced obese (DIO) mice, an effect that is sustained after 29 days of chronic dosing.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in Table 1. This data is crucial for formulation development and dose selection in long-term in vivo studies. This compound exhibits favorable properties such as good aqueous solubility and fast oral absorption in mice.
Table 1: Physicochemical, In Vitro ADME, and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Physicochemical Properties | ||
| Molecular Formula | C₁₉H₁₄FNO₂ | |
| Molecular Weight ( g/mol ) | 307.3 | |
| Aqueous Solubility | Moderately soluble (logS = -4.05) | |
| Lipophilicity (Consensus logPo/w) | 3.71 | |
| In Vitro Activity | ||
| Human FFA1 EC₅₀ (nM) | 6 | |
| Mouse FFA1 pEC₅₀ | 6.83 | |
| Rat FFA1 pEC₅₀ | 6.49 | |
| Selectivity over FFA4 | 150-fold | |
| Pharmacokinetics in Mice | ||
| Dosing Route | Intravenous (IV) / Oral (PO) | |
| IV Dose (mg/kg) | 2.5 | |
| PO Dose (mg/kg) | 10 | |
| tmax (min) | 15 (PO) | |
| t₁/₂ (min) | 355 (PO) | |
| Bioavailability (%) | 136 |
Signaling Pathway of this compound
This compound activates FFA1, a Gq-coupled receptor. Upon agonist binding, FFA1 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. This elevation in calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Caption: this compound activates the FFA1/GPR40 signaling cascade.
Experimental Workflow for a Chronic Dosing Study
The following diagram outlines a typical experimental workflow for a 28-day chronic dosing study of this compound in a diet-induced obese (DIO) mouse model.
Caption: Workflow for a 28-day chronic dosing study of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for long-term studies in rodent models of metabolic disease.
Animal Model and Induction of Obesity
-
Species and Strain: Male C57BL/6J mice are a commonly used strain for diet-induced obesity models.
-
Age: Start the high-fat diet at 6 weeks of age.
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: To induce obesity and insulin resistance, feed the mice a high-fat diet (HFD), for example, a diet with 60% of kilocalories derived from fat, for 10-12 weeks. A control group should be fed a standard chow diet.
-
Confirmation of Obese Phenotype: After the induction period, mice on the HFD should exhibit a significant increase in body weight (typically 20-30% more than controls) and may show signs of hyperglycemia.
This compound Formulation and Administration
-
Formulation: this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose or a solution in a mixture of DMSO and PBS. The solubility of this compound in DMSO:PBS (pH 7.2) (1:1) is 0.5 mg/ml.
-
Dose: A daily oral dose of 20 mg/kg has been shown to be effective in improving glucose tolerance in DIO mice in a 28-day study.
-
Administration: Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 28 days). The volume should not exceed 10 ml/kg of body weight.
In-Life Monitoring
-
Body Weight and Food Intake: Measure and record the body weight and food intake of each animal weekly.
-
Clinical Observations: Perform daily cage-side observations to monitor the general health of the animals. Note any signs of toxicity, such as changes in posture, activity, or grooming.
Efficacy Assessment
-
Timing: Perform the OGTT at the end of the chronic dosing period.
-
Fasting: Fast the mice for 4-6 hours prior to the test.
-
Procedure:
-
Take a baseline blood sample (time 0) from the tail vein.
-
Administer a 2 g/kg body weight glucose solution orally.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
-
Timing: The ITT can be performed a few days after the OGTT to allow for animal recovery.
-
Fasting: Fast the mice for 4-6 hours.
-
Procedure:
-
Measure baseline blood glucose (time 0).
-
Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, and 60 minutes post-injection.
-
Terminal Procedures and Sample Collection
-
Euthanasia: At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Blood Collection: Collect terminal blood samples via cardiac puncture. A portion of the blood should be collected in EDTA tubes for plasma preparation and another portion in serum separator tubes.
-
Tissue Harvesting: Harvest key metabolic tissues such as the pancreas, liver, and various adipose tissue depots. Also, collect organs relevant for toxicity assessment (e.g., kidneys, heart, lungs).
Ex Vivo Analyses
-
Analyze plasma or serum samples for key markers of liver function (e.g., ALT, AST), kidney function (e.g., creatinine, BUN), and lipid metabolism (e.g., triglycerides, cholesterol).
-
Fixation: Fix the harvested tissues in 10% neutral buffered formalin.
-
Processing: Process the fixed tissues, embed them in paraffin, and section them.
-
Staining: Stain tissue sections with hematoxylin and eosin (H&E) for general morphological assessment. Special stains can be used to assess specific features, such as lipid accumulation in the liver.
Data Presentation
The quantitative data from a chronic this compound dosing study should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 2: In Vivo Efficacy of this compound in a 28-Day Chronic Study in DIO Mice
| Parameter | Vehicle Control | This compound (20 mg/kg/day) | Positive Control |
| Body Weight (g) | |||
| Day 0 | |||
| Day 28 | |||
| Change in Body Weight (g) | |||
| Food Intake ( g/day ) | |||
| Average over 28 days | |||
| OGTT (AUC glucose) | |||
| ITT (% of baseline glucose at 60 min) | |||
| Terminal Plasma Parameters | |||
| Insulin (ng/mL) | |||
| Triglycerides (mg/dL) | |||
| Cholesterol (mg/dL) |
Table 3: Safety and Toxicity Profile of this compound in a 28-Day Chronic Study
| Parameter | Vehicle Control | This compound (20 mg/kg/day) |
| Clinical Observations | ||
| Morbidity/Mortality | ||
| Clinical Chemistry | ||
| ALT (U/L) | ||
| AST (U/L) | ||
| Creatinine (mg/dL) | ||
| Organ Weights (g) | ||
| Liver | ||
| Kidneys | ||
| Histopathology Findings | ||
| Liver | ||
| Pancreas | ||
| Kidneys |
These application notes and protocols provide a framework for conducting comprehensive long-term studies with this compound. Researchers should adapt these protocols to their specific experimental goals and adhere to all institutional and regulatory guidelines for animal care and use.
References
Application Note: Assessing Glucose Homeostasis with Tug-770 Using a Glucose Tolerance Test
Introduction
Tug-770 is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3][4][5] FFA1 is predominantly expressed in pancreatic β-cells and plays a crucial role in regulating glucose homeostasis. Activation of FFA1 by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS). This makes this compound a compound of significant interest for the potential treatment of type 2 diabetes. This application note provides a detailed protocol for performing an oral glucose tolerance test (OGTT) in a rodent model to evaluate the in vivo efficacy of this compound on glucose metabolism.
Mechanism of Action
This compound acts by binding to and activating the FFA1 receptor on pancreatic β-cells. This activation potentiates the secretion of insulin in the presence of elevated glucose levels. The glucose-dependent nature of this action is a key therapeutic advantage, as it minimizes the risk of hypoglycemia. The signaling pathway is initiated by the binding of this compound to FFA1, which couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a primary driver for the exocytosis of insulin-containing granules.
Caption: Signaling pathway of this compound in pancreatic β-cells.
Protocol: Oral Glucose Tolerance Test (OGTT) Following this compound Treatment in Mice
This protocol details the procedure for conducting an OGTT in mice to assess the effect of this compound on glucose tolerance.
1. Materials
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
D-glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microtubes for plasma insulin analysis)
-
Oral gavage needles
-
Animal scale
-
Heating lamp (optional, for tail vein warming)
-
Restrainers
2. Animal Handling and Acclimatization
-
Use male C57BL/6J mice (8-10 weeks old), or a suitable model of diet-induced obesity.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Allow at least one week for acclimatization before the experiment.
-
Handle mice regularly to minimize stress during the experiment.
3. Experimental Design
-
Randomly assign mice to experimental groups (n=6-8 per group):
-
Vehicle control + Glucose
-
This compound (low dose) + Glucose
-
This compound (high dose) + Glucose
-
-
Doses of this compound can be selected based on previous studies, for example, 10, 30, and 50 mg/kg.
4. Experimental Procedure
-
Fasting: Fast mice overnight for 16-18 hours with free access to water. Shorter fasting periods of 4-6 hours can also be utilized.
-
Baseline Blood Glucose: At time t = -30 min, record the body weight of each mouse. Obtain a baseline blood sample by tail tipping and measure blood glucose using a glucometer.
-
This compound Administration: At t = -30 min, administer this compound or vehicle via oral gavage.
-
Glucose Challenge: At t = 0 min, administer a 2 g/kg body weight bolus of 20% D-glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at t = 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.
-
(Optional) Plasma Insulin Measurement: At each time point, collect a larger blood sample into EDTA-coated tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C for subsequent insulin analysis by ELISA.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for blood glucose. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Caption: Experimental workflow for the OGTT protocol.
Data Presentation
Quantitative data from the OGTT should be summarized in tables for clear comparison between treatment groups.
Table 1: Blood Glucose Levels (mg/dL) During OGTT
| Treatment Group | t = 0 min | t = 15 min | t = 30 min | t = 60 min | t = 120 min |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Area Under the Curve (AUC) for Blood Glucose
| Treatment Group | AUC (mg/dL * min) |
| Vehicle | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM |
Table 3: Plasma Insulin Levels (ng/mL) During OGTT (Optional)
| Treatment Group | t = 0 min | t = 15 min | t = 30 min | t = 60 min | t = 120 min |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Expected Outcomes
Treatment with this compound is expected to improve glucose tolerance. This will be evidenced by:
-
Lower blood glucose levels at time points following the glucose challenge compared to the vehicle control group.
-
A significant reduction in the total AUC for blood glucose in the this compound treated groups.
-
An increase in plasma insulin levels, particularly at the earlier time points (15 and 30 minutes), in the this compound treated groups, demonstrating enhanced glucose-stimulated insulin secretion.
These results would be consistent with the known mechanism of action of this compound as an FFA1 agonist and would support its potential as a therapeutic agent for type 2 diabetes. Studies have shown that this compound efficiently normalizes glucose tolerance in diet-induced obese mice.
References
- 1. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TUG-770 and FFA1 Receptor Potency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the observed lower potency of the free fatty acid receptor 1 (FFA1) agonist, TUG-770, on rodent FFA1 compared to human FFA1. This resource is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower potency of this compound in our experiments using rat-derived cell lines compared to the reported potency on human FFA1. Is this expected?
A1: Yes, this is an expected observation. This compound exhibits species-specific differences in its potency, with significantly higher potency observed for the human FFA1 receptor compared to rodent orthologs. Published data indicates that this compound is approximately 30-fold more potent on human FFA1 than on rodent FFA1 receptors[1]. This difference should be a key consideration when translating findings from rodent models to human applications.
Q2: What are the reported potency values for this compound on human, mouse, and rat FFA1 receptors?
A2: The potency of this compound has been quantified across different species. The table below summarizes the reported EC50 and pEC50 values.
| Species | Receptor | Potency (EC50) | Potency (pEC50) |
| Human | hFFA1 | 6 nM[1][2][3][4] | 8.22 |
| Mouse | mFFA1 | ~148 nM | 6.83 ± 0.07 |
| Rat | rFFA1 | ~324 nM | 6.49 |
Note: pEC50 is the negative logarithm of the EC50 value in molar concentration. A higher pEC50 value indicates greater potency. The EC50 values for mouse and rat FFA1 were calculated from the provided pEC50 values.
Q3: What is the primary signaling pathway activated by this compound through the FFA1 receptor?
A3: this compound activates the FFA1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by FFA1 activation is through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in intracellular calcium is a key event in the downstream effects of FFA1 activation, such as glucose-stimulated insulin secretion from pancreatic β-cells.
Troubleshooting Guides
Issue: Lower than expected potency in rodent cell-based assays.
Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol outlines the general steps for assessing the potency of this compound on FFA1 receptors by measuring changes in intracellular calcium levels.
1. Cell Culture and Plating:
- Culture cells endogenously expressing the FFA1 receptor of interest (e.g., rat INS-1E cells) or a host cell line stably transfected with the human, mouse, or rat FFA1 receptor (e.g., HEK293, CHO).
- Plate the cells in a 96-well or 384-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
- Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
- Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Aspirate the culture medium from the wells and add the dye loading solution to each well.
- Incubate the plate for 45-60 minutes at 37°C, protected from light.
3. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for the dose-response curve.
4. Calcium Flux Measurement:
- Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence of each well.
- Add the different concentrations of this compound to the respective wells.
- Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
5. Data Analysis:
- Determine the peak fluorescence response for each concentration of this compound.
- Normalize the data to the baseline fluorescence and/or a positive control.
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.
Workflow Diagram:
Logical Troubleshooting Flow:
References
Technical Support Center: Overcoming Tug-770 Solubility Issues in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing Tug-770, ensuring its complete dissolution in aqueous buffers is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting strategies and answers to frequently asked questions to address common solubility challenges.
Frequently Asked questions (FAQs)
Q1: My this compound, which is reported to have good aqueous solubility, is precipitating in my experimental buffer. Why is this happening?
A1: While this compound has favorable aqueous solubility, its solubility is pH-dependent. This compound contains a carboxylic acid group with a predicted pKa of approximately 4.61. In aqueous solutions, the solubility of compounds with acidic functional groups increases significantly as the pH of the solution moves above the pKa. If your buffer's pH is close to or below this pKa, the compound will be in its less soluble, protonated form, leading to precipitation. Additionally, high concentrations of this compound or interactions with salts in the buffer can also contribute to solubility issues.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. This compound is highly soluble in DMSO, allowing for the preparation of a concentrated, stable stock that can be diluted into your aqueous experimental buffers. For optimal storage and to avoid repeated freeze-thaw cycles, it is best to aliquot the DMSO stock solution into single-use vials and store them at -20°C or -80°C.
Q3: How can I prevent my this compound from precipitating when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium?
A3: This phenomenon, often called "crashing out," can be prevented by following these steps:
-
Pre-warm your aqueous buffer or medium: Warming your buffer to the experimental temperature (e.g., 37°C) can help maintain the solubility of this compound upon dilution.
-
Use a stepwise dilution method: Instead of adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer, perform an intermediate dilution. First, dilute the stock into a smaller volume of the pre-warmed buffer, mix gently, and then add this to the final volume.
-
Ensure rapid mixing: Add the this compound stock solution (or the intermediate dilution) dropwise to the final volume of pre-warmed buffer while gently vortexing or swirling. This helps to quickly disperse the compound and avoid localized high concentrations that can lead to precipitation.
-
Maintain a low final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your final experimental solution to minimize solvent-induced toxicity in cell-based assays.
Q4: What is the expected solubility of this compound in a standard physiological buffer?
A4: The aqueous solubility of this compound in Phosphate Buffered Saline (PBS) at a pH of 7.4 has been determined to be approximately 197 µM.[1] It is important to note that this value can be influenced by the specific composition and ionic strength of the buffer used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | The concentration of this compound in the chosen solvent is too high. | Gently warm the solution and/or sonicate to aid dissolution. If precipitation persists, prepare a new stock solution at a lower concentration. |
| Immediate precipitation upon dilution | "Solvent shock" from rapid dilution of a concentrated DMSO stock into an aqueous buffer. The final concentration exceeds the solubility limit at the buffer's pH. | Use a stepwise dilution method. Ensure the final concentration is below the solubility limit for the specific buffer and pH. Always add the stock solution to pre-warmed buffer with gentle vortexing. |
| Delayed precipitation (after hours/days) | The solution is supersaturated, or the compound is degrading. Changes in pH of the medium over time in cell culture. | Prepare fresh dilutions for each experiment. If using in cell culture, monitor the pH of the medium. Consider using a buffer with a higher buffering capacity if significant pH shifts are observed. |
| Inconsistent experimental results | Incomplete dissolution of this compound, leading to variability in the effective concentration. | Always visually inspect your final solution for any signs of precipitation before use. If any cloudiness or particles are observed, do not use the solution and prepare it again following the recommended procedures. |
Quantitative Solubility Data for this compound
| Solvent/Buffer | Solubility |
| Phosphate Buffered Saline (PBS), pH 7.4 | 197 µM[1] |
| DMSO | ≥ 11.85 mg/mL |
| Ethanol (with gentle warming and sonication) | ≥ 9.5 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 307.32 g/mol ).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If needed, gently warm the tube in a 37°C water bath or sonicate briefly to aid dissolution.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Preparation of a 10 µM Working Solution of this compound in Aqueous Buffer
-
Pre-warm your desired aqueous buffer (e.g., PBS, HBSS, or cell culture medium) to 37°C.
-
Prepare an intermediate dilution by adding a small volume of your 10 mM this compound DMSO stock to a volume of the pre-warmed buffer. For example, add 1 µL of 10 mM stock to 99 µL of buffer to make a 100 µM intermediate solution. Mix gently by pipetting.
-
Add the intermediate dilution to the final volume of pre-warmed buffer while gently vortexing or swirling to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of buffer.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate before use in your experiment.
Note: Always prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent on your experiment.
Visualizations
This compound Activation of the FFA1/GPR40 Signaling Pathway
Caption: FFA1/GPR40 signaling cascade initiated by this compound.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting precipitation.
References
- 1. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tug-770 solutions for long-term experiments
Welcome to the technical support center for TUG-770. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for long-term experiments by providing essential information on its stability, handling, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid compound?
A1: The solid form of this compound is stable for at least four years when stored at -20°C.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO or ethanol. For long-term storage, stock solutions can be kept at -80°C for up to two years or at -20°C for up to one year.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3] One supplier advises against long-term storage of solutions and recommends using them soon after preparation.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). Activation of FFA1 in pancreatic β-cells enhances glucose-stimulated insulin secretion.
Q4: What are the known physicochemical properties of this compound?
A4: this compound is noted for its good aqueous solubility, chemical stability, and excellent stability in the presence of human liver microsomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent experimental results over time. | Degradation of this compound in working solutions. | - Prepare fresh working solutions from a new aliquot of the frozen stock solution for each experiment. - Perform a stability test on your working solution under your specific experimental conditions (see Experimental Protocols section). - Ensure the pH of your experimental buffer is within a stable range for this compound. Although specific data is limited, many small molecules are sensitive to pH extremes. |
| Precipitation observed in the stock or working solution. | - The concentration of this compound exceeds its solubility in the chosen solvent or buffer. - The solution has been stored improperly, leading to solvent evaporation or temperature-induced precipitation. | - Gently warm the solution and vortex to attempt redissolving. If precipitation persists, it may be necessary to prepare a fresh, lower-concentration solution. - Confirm the solubility of this compound in your specific solvent or buffer system. - Always use tightly sealed vials for storage to prevent solvent evaporation. |
| Variability between different batches of this compound. | Inherent batch-to-batch variability in purity or formulation from the supplier. | - Whenever possible, purchase a sufficient quantity from a single batch for the entire duration of a long-term study. - If switching to a new batch, it is advisable to perform a bridging experiment to compare its activity with the previous batch. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in long-term experiments.
Materials:
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This compound solid compound
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Anhydrous DMSO or 100% Ethanol
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Sterile, amber glass vials or polypropylene tubes
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Vortex mixer
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Calibrated pipette
Procedure:
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Allow the this compound solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
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Weigh the desired amount of this compound in a sterile environment.
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Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
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Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
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Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Assessment of this compound Stability in Experimental Media
Objective: To determine the stability of this compound in a specific experimental medium over time.
Materials:
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This compound stock solution
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Experimental medium (e.g., cell culture medium)
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Incubator set to the experimental temperature (e.g., 37°C)
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High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
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Acetonitrile or methanol (HPLC grade)
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Sterile microcentrifuge tubes
Procedure:
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Prepare a working solution of this compound in the experimental medium at the final desired concentration.
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Immediately take a sample for the "time zero" measurement. Dilute this sample with an equal volume of cold acetonitrile or methanol to precipitate proteins and halt any degradation.
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Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
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At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect additional samples and process them in the same manner as the "time zero" sample.
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Centrifuge all samples to pellet any precipitate and transfer the supernatant to HPLC vials.
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Analyze the samples by HPLC to determine the concentration of this compound remaining at each time point. A decrease in the peak area corresponding to this compound over time indicates degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Maximum Storage Duration | Reference |
| Solid Compound | -20°C | ≥ 4 years | |
| Stock Solution | -20°C | 1 year | |
| Stock Solution | -80°C | 2 years |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 11.85 mg/mL |
| Ethanol | ≥ 9.5 mg/mL (with gentle warming) |
| Water | Insoluble |
Visualizations
Caption: Signaling pathway of this compound via the FFA1/GPR40 receptor.
Caption: Workflow for assessing the stability of this compound in solution.
References
Potential off-target effects of Tug-770 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Tug-770 in cellular assays. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound, with a focus on distinguishing potential off-target effects from other experimental variables.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity or Reduced Cell Viability | While this compound has been shown to have no observable cytotoxicity up to 100 μM in some studies, effects can be cell-type specific.[1][2] High concentrations, prolonged exposure, or use in sensitive cell lines could lead to adverse effects. Contamination of cell cultures or issues with reagents can also cause cytotoxicity. | 1. Confirm this compound Concentration and Purity: Ensure the correct concentration is being used and that the compound has not degraded. 2. Perform a Dose-Response Curve: Determine the EC50 for your specific cell line and assay to identify the optimal concentration range. 3. Reduce Serum Concentration: If working with serum-containing media, consider that this compound may bind to serum proteins, affecting its free concentration. 4. Screen for Contamination: Regularly test cell cultures for mycoplasma and other contaminants. 5. Include Vehicle Controls: Always compare the effects of this compound to a vehicle-only control to rule out solvent effects. |
| Variability in Assay Results | Inconsistent results can arise from variations in cell passage number, cell density at the time of treatment, or slight differences in experimental conditions. | 1. Standardize Cell Culture Conditions: Use cells within a defined passage number range and ensure consistent seeding density. 2. Control for Edge Effects: In plate-based assays, avoid using the outer wells or ensure proper randomization of treatments. 3. Ensure Homogeneous Compound Distribution: Mix this compound thoroughly in the media before adding it to the cells. |
| Activation of Unexpected Signaling Pathways | While this compound is a highly selective FFA1/GPR40 agonist, cross-talk between signaling pathways can occur.[3] The observed effect might be a downstream consequence of FFA1 activation rather than a direct off-target effect. | 1. Confirm FFA1 Expression: Verify that the cell line used expresses FFA1/GPR40. 2. Use an FFA1 Antagonist: Co-treatment with a selective FFA1 antagonist can help determine if the observed effect is mediated by FFA1. 3. Consult the Literature: Review publications on FFA1 signaling in your specific cell type to understand potential downstream pathways. |
| No Observable Effect at Expected Concentrations | The potency of this compound can vary between species and cell types.[3] Additionally, the presence of high levels of endogenous free fatty acids in the culture medium can compete with this compound for binding to FFA1. | 1. Check Species Specificity: Confirm the potency of this compound on the specific species' receptor you are using. 2. Use Low-Serum or Serum-Free Media: This can reduce the concentration of competing endogenous ligands. 3. Validate Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected biological response. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Based on available literature, this compound is a highly potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40). It has been screened against a wide range of other receptors, transporters, and enzymes and has shown high selectivity for FFA1.[1] Studies have reported no significant inhibition of selected CYP-enzymes or P-glycoprotein.
Q2: Has this compound been shown to be cytotoxic?
A2: In vitro studies have shown no observable cytotoxicity for this compound at concentrations up to 100 μM. However, it is always recommended to perform a cytotoxicity assay in your specific cell line and experimental conditions to determine the appropriate concentration range.
Q3: Can this compound affect cell proliferation?
A3: The primary mechanism of this compound is to enhance glucose-stimulated insulin secretion through the activation of FFA1. While FFA1 activation can be involved in various cellular processes, direct and significant effects on cell proliferation have not been widely reported as a primary action of this compound. Any observed effects on proliferation should be carefully investigated to confirm they are FFA1-mediated.
Q4: How can I be sure that the effects I am seeing are on-target?
A4: To confirm that the observed cellular effects are due to the on-target activity of this compound on FFA1, you can perform several control experiments:
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Use an FFA1 Antagonist: Co-treatment with a selective FFA1 antagonist should reverse the effects of this compound.
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Use FFA1 Knockdown/Knockout Cells: The effects of this compound should be diminished or absent in cells lacking FFA1.
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Test in FFA1-Negative Cells: As a negative control, this compound should not produce the same effects in a cell line that does not express FFA1.
Q5: What is the recommended solvent for this compound in cellular assays?
A5: The choice of solvent will depend on the specific experimental requirements. However, DMSO is a common solvent for compounds of this nature. It is crucial to use a final DMSO concentration in the culture medium that is non-toxic to the cells (typically ≤ 0.1%). Always include a vehicle control with the same final concentration of the solvent in your experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Value | Species | Reference |
| EC50 for FFA1 | 6 nM | Human | |
| Selectivity over FFA4 | 150-fold | Human | |
| Cytotoxicity (in vitro) | No cytotoxicity observed up to 100 μM | Not specified | |
| Log D (pH 7.4) | 1.41 | N/A |
Experimental Protocols
1. General Cytotoxicity Assay Protocol (using a DNA-binding dye)
This protocol provides a general workflow for assessing the cytotoxicity of this compound.
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Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
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Treatment: Add the diluted this compound or vehicle control to the respective wells.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
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Reagent Addition: Add a cell-impermeant, DNA-binding dye (e.g., CellTox™ Green) to all wells. This dye will only enter cells with compromised membranes (dead cells) and fluoresce upon binding to DNA.
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Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
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Data Analysis: Normalize the fluorescence signal to the vehicle control and plot the percentage of cytotoxicity against the this compound concentration.
Controls:
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Negative Control: Cells treated with the vehicle only.
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Positive Control: Cells treated with a known cytotoxic agent to induce maximal cell death.
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No-Cell Control: Wells containing media and the dye but no cells to determine background fluorescence.
2. Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity of this compound for FFA1.
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Membrane Preparation: Prepare cell membranes from a cell line overexpressing FFA1.
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Reaction Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled FFA1 ligand (e.g., ³H-labeled ligand), and varying concentrations of unlabeled this compound.
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Incubation: Incubate the plate to allow the binding to reach equilibrium.
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Separation: Separate the bound from the free radioligand by rapid filtration through a filter mat.
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Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
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Detection: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value, which can then be used to determine the binding affinity (Ki).
Visualizations
Caption: On-target signaling pathway of this compound via the FFA1/GPR40 receptor.
Caption: A logical workflow for troubleshooting unexpected cellular effects of this compound.
References
Technical Support Center: Optimizing Tug-770 Concentration for Maximal Insulin Secretion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tug-770 to achieve maximal insulin secretion in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stimulate insulin secretion?
A1: this compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic beta-cells.[3][4] When this compound binds to GPR40 in the presence of elevated glucose, it activates the Gαq/11 signaling pathway.[5] This leads to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels and activates protein kinase C (PKC). The rise in intracellular calcium enhances glucose-stimulated insulin secretion (GSIS). Importantly, this compound's effect on insulin secretion is glucose-dependent, meaning it has a minimal effect at low glucose concentrations, which reduces the risk of hypoglycemia.
Q2: What is the optimal concentration of this compound for maximal insulin secretion?
A2: The half-maximal effective concentration (EC50) of this compound for human GPR40 is approximately 6 nM. One study has shown that a concentration of 10 µM this compound significantly increases insulin secretion in the rat insulinoma cell line INS-1E at a high glucose concentration of 12.4 mM. To determine the optimal concentration for maximal insulin secretion in your specific experimental system (e.g., cell line, islet origin), it is recommended to perform a dose-response experiment. A starting concentration range of 1 nM to 10 µM is advisable to capture the full dynamic range of the response and identify the concentration that elicits the maximal effect (Emax).
Q3: What are the key considerations for preparing and storing this compound?
A3: this compound is a crystalline solid. For experimental use, it is soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (1 mg/ml). A stock solution can also be prepared in a 1:1 solution of DMSO:PBS (pH 7.2) at 0.5 mg/ml. For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least 4 years. Stock solutions should be stored at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant increase in insulin secretion with this compound treatment. | 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit a significant response. | 1. Perform a dose-response curve with this compound (e.g., 1 nM to 10 µM) to identify the optimal concentration for your cell type or islets. |
| 2. Low Glucose Concentration: this compound's effect is glucose-dependent. | 2. Ensure the experiment is conducted under high glucose conditions (e.g., >10 mM). | |
| 3. Poor Cell Health or Viability: Compromised beta-cells will not respond adequately to stimuli. | 3. Assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Ensure proper cell culture maintenance. | |
| 4. Compound Instability or Degradation: Improper storage or handling of this compound. | 4. Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| High basal insulin secretion in the absence of high glucose. | 1. Cell Stress: Over-confluent cells or harsh handling can lead to non-specific insulin release. | 1. Ensure cells are seeded at an appropriate density and handled gently during the assay. |
| 2. Contamination: Mycoplasma or other microbial contamination can affect cell function. | 2. Regularly test cell cultures for contamination. | |
| Variability between experimental replicates. | 1. Inconsistent Cell Numbers: Uneven seeding of cells across wells. | 1. Use a cell counter to ensure consistent cell numbers in each well. |
| 2. Pipetting Errors: Inaccurate dispensing of reagents. | 2. Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| 3. Edge Effects in Multi-well Plates: Evaporation from wells on the plate's perimeter. | 3. Avoid using the outermost wells of the plate for experimental samples or fill them with sterile water or media. | |
| Decreased response to this compound with prolonged exposure. | 1. Receptor Desensitization/Internalization: Continuous stimulation of GPR40 can lead to its desensitization and removal from the cell surface. | 1. For chronic stimulation experiments, consider intermittent dosing or lower concentrations of this compound. Investigate receptor expression levels after prolonged treatment. |
| 2. Cellular Toxicity: Although this compound has a favorable profile, high concentrations or prolonged exposure to any compound can be toxic. | 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to assess the effect of different this compound concentrations on cell viability over time. |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound in Pancreatic Beta-Cell Lines (e.g., MIN6, INS-1E)
Materials:
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Pancreatic beta-cell line (e.g., MIN6, INS-1E)
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Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
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Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing low glucose (2.8 mM) and high glucose (16.7 mM)
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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Insulin ELISA kit
Procedure:
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Cell Seeding: Seed pancreatic beta-cells into a 96-well plate at a density of 1 x 10^5 cells/well and culture for 48-72 hours until they reach 80-90% confluency.
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Starvation: Gently wash the cells twice with PBS and then pre-incubate in KRBH buffer with low glucose (2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator.
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Basal Insulin Secretion: Remove the starvation buffer and add fresh KRBH buffer with low glucose (2.8 mM) for 1 hour. Collect the supernatant for basal insulin measurement.
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This compound Stimulation:
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Control Group: Add KRBH buffer with high glucose (16.7 mM) to the control wells.
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This compound Group: Add KRBH buffer with high glucose (16.7 mM) containing the desired concentration of this compound (e.g., in a dose-response range from 1 nM to 10 µM).
-
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Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
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Supernatant Collection: Carefully collect the supernatant from each well.
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Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
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Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Calculate the fold-change in insulin secretion in the this compound treated groups relative to the high glucose control group.
Visualizations
Caption: this compound signaling pathway for insulin secretion.
Caption: Experimental workflow for GSIS assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Tug-770
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability and other common issues encountered when working with the FFA1/GPR40 agonist, Tug-770. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected potency (higher EC50) | 1. Compound Degradation: Improper storage or handling may lead to degradation of this compound. Stock solutions are known to be unstable.[1] | - Ensure this compound powder is stored at -20°C or colder, protected from light and moisture.[2] - Prepare fresh stock solutions for each experiment.[1] - Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.[3] |
| 2. Incomplete Solubilization: this compound is a lipophilic compound and may not be fully dissolved, leading to a lower effective concentration. | - Prepare stock solutions in an appropriate organic solvent such as DMSO or DMF at a concentration of 10 mg/mL.[4] - For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your assay and does not cause precipitation. A common recommendation is to keep the final DMSO concentration below 0.5%. - Use sonication or gentle warming to aid dissolution if necessary. | |
| 3. Assay System Variability: Differences in cell lines, passage numbers, or assay conditions can affect the apparent potency of this compound. | - Use a consistent cell passage number for all experiments. - Optimize cell density and stimulation time for your specific assay. - Ensure that the stimulation buffer conditions (e.g., pH, presence of BSA) are optimal and consistent. | |
| High variability between replicate wells | 1. Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipet accurately. | - Use calibrated pipettes and appropriate tips. - Prepare intermediate dilutions to work with larger, more manageable volumes. |
| 2. Compound Precipitation: Dilution of a lipophilic compound from an organic solvent into an aqueous buffer can cause it to precipitate. | - Visually inspect solutions for any signs of precipitation after dilution. - Consider using a buffer containing a carrier protein like bovine serum albumin (BSA) to improve solubility. | |
| 3. Uneven Cell Plating: Inconsistent cell numbers across wells will lead to variable responses. | - Ensure cells are thoroughly resuspended before plating to achieve a uniform cell density in each well. - Check for and minimize edge effects in microplates. | |
| Inconsistent results between different batches of this compound | 1. Batch-Specific Purity or Activity: Although rare, there could be slight differences in the purity or solid-state form of the compound between batches. | - Request the certificate of analysis (CoA) for each new batch to verify its purity and identity. - Perform a quality control experiment to compare the potency of the new batch against a previously validated batch using a standardized experimental protocol. |
| 2. Water Content: Lyophilized powders can absorb moisture, altering the effective concentration when weighing. | - Before use, allow the vial to equilibrate to room temperature before opening to minimize moisture uptake. - Store the compound in a desiccator. | |
| Unexpected off-target effects | 1. High Compound Concentration: At very high concentrations, even selective compounds may interact with other targets. This compound is highly selective for FFA1 over FFA2, FFA3, FFA4, and PPARγ. | - Perform dose-response experiments to ensure you are working within a concentration range that is selective for FFA1. - Consult the literature for known off-target effects and the concentrations at which they occur. |
| 2. Solvent Effects: The vehicle (e.g., DMSO) used to dissolve this compound may have its own biological effects. | - Include a vehicle-only control in all experiments to account for any effects of the solvent. - Keep the final solvent concentration consistent across all experimental conditions and as low as possible. |
Frequently Asked Questions (FAQs)
1. How should I store this compound?
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Powder: For long-term storage, this compound as a lyophilized powder should be stored at -20°C or colder, protected from light. It is stable for at least four years under these conditions.
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Stock Solutions: Solutions of this compound are unstable and it is recommended to prepare them fresh for each experiment. If necessary, you can prepare aliquots of your stock solution in a suitable solvent like DMSO and store them at -20°C for up to a month or at -80°C for up to six months to minimize freeze-thaw cycles.
2. What is the best way to dissolve this compound?
This compound is soluble in organic solvents such as DMSO and DMF at concentrations up to 10 mg/mL. It has limited solubility in aqueous solutions. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
3. Why am I not seeing a response in my cells?
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Receptor Expression: Confirm that your cell line endogenously expresses FFA1/GPR40 or has been successfully transfected to express the receptor.
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G-Protein Coupling: FFA1/GPR40 primarily couples to Gq/11, leading to an increase in intracellular calcium. Ensure your assay is designed to detect this signaling pathway (e.g., a calcium mobilization assay).
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Compound Activity: To rule out issues with the compound itself, consider including a positive control (another known FFA1 agonist) in your experiment.
4. How can I perform a quality control check on a new batch of this compound?
It is good practice to qualify a new batch of any critical reagent. You can do this by performing a dose-response experiment with the new batch alongside a previously validated batch. The resulting EC50 values should be comparable.
| Parameter | Previous Batch | New Batch |
| Lot Number | [Enter Lot #] | [Enter Lot #] |
| EC50 (nM) | [Enter Value] | [Enter Value] |
| Maximum Response | [Enter Value] | [Enter Value] |
5. What is the expected potency of this compound?
The reported EC50 of this compound for human FFA1 is approximately 6 nM. However, the observed potency can vary depending on the experimental conditions, including the cell line and assay format used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of this compound powder to equilibrate to room temperature before opening.
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Add the appropriate volume of high-purity DMSO to the vial to achieve a stock concentration of 10 mM. For example, to a 1 mg vial of this compound (MW: 307.32 g/mol ), add 325.4 µL of DMSO.
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Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to assist dissolution.
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Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing this compound activity in a cell line expressing FFA1/GPR40.
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Cell Plating: Plate cells expressing FFA1/GPR40 in a 96-well black, clear-bottom plate at a density optimized for your cell line. Allow cells to adhere overnight.
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Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a vehicle control (e.g., buffer with the same final concentration of DMSO).
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Assay Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions and vehicle control to the wells and immediately begin measuring the fluorescence intensity over time to capture the calcium flux.
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Data Analysis: For each concentration, determine the peak fluorescence response and subtract the baseline. Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via the FFA1/GPR40 receptor.
Experimental Workflow for Assessing this compound Potency
Caption: Workflow for determining the in vitro potency of this compound.
References
Technical Support Center: Tug-770 Cytotoxicity Assessment in Primary Islets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Tug-770 in primary islets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3][4][5] It is being investigated for the treatment of type 2 diabetes. The primary mechanism of action of this compound is to enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. It does not stimulate insulin secretion at low glucose concentrations, which is a key safety feature.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for human FFA1 over other related receptors. It has an EC50 of 6 nM for human FFA1 and exhibits over 150-fold selectivity over FFA4. It also shows high selectivity against FFA2, FFA3, and PPARγ.
Q3: Is there any known cytotoxicity of this compound in primary islets?
Currently, there is no direct published evidence detailing the specific cytotoxicity of this compound in primary islets. However, in vivo studies in mice have not reported adverse effects after four weeks of daily oral treatment. As with any compound, it is crucial for researchers to perform their own cytotoxicity assessment in their specific experimental model.
Q4: What are the key signaling pathways activated by this compound?
This compound, as an FFA1 agonist, is expected to activate the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). The elevation in intracellular calcium is a key trigger for insulin granule exocytosis.
Q5: What are some common assays to assess cytotoxicity in primary islets?
Several assays can be used to evaluate cytotoxicity in primary islets. These can be broadly categorized as:
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Membrane integrity assays: These assays measure the leakage of cellular components from damaged cells. Common examples include:
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Lactate dehydrogenase (LDH) assay: Measures the release of LDH from the cytosol of damaged cells.
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Propidium iodide (PI) staining: PI is a fluorescent dye that can only enter cells with a compromised membrane.
-
-
Metabolic activity assays: These assays measure the metabolic health of the cells. A common example is:
-
MTT or WST-1 assay: Measures the activity of mitochondrial dehydrogenases, which is indicative of cell viability.
-
-
Apoptosis assays: These assays detect programmed cell death. Common examples include:
-
Caspase-3/7 activity assay: Measures the activity of key executioner caspases in the apoptotic pathway.
-
TUNEL assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Annexin V staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Troubleshooting Guides
Issue 1: High background signal in cytotoxicity assays.
-
Possible Cause: Poor islet quality or handling.
-
Troubleshooting Steps:
-
Ensure islets are properly isolated and purified to minimize contamination with exocrine tissue.
-
Handle islets gently during all procedures to avoid mechanical damage.
-
Allow islets to recover in culture for at least 24-48 hours after isolation before starting the experiment.
-
Optimize culture conditions, including media composition, glucose concentration, and culture temperature (22-26°C for long-term culture, 37°C for short-term experiments).
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in islet size and number.
-
Troubleshooting Steps:
-
Normalize results to the number of islets or islet equivalents (IEQs) used in each well.
-
Hand-pick islets of similar size for experiments to ensure consistency.
-
Perform experiments with islets from multiple donors to account for biological variability.
-
Issue 3: Unexpected cell death in control groups.
-
Possible Cause: Suboptimal culture conditions or contamination.
-
Troubleshooting Steps:
-
Regularly check the incubator for correct temperature and CO2 levels.
-
Use sterile techniques to prevent microbial contamination.
-
Ensure the culture medium is fresh and properly supplemented.
-
Consider the impact of serum in the media, as it can contain factors that affect islet viability.
-
Issue 4: this compound appears to be cytotoxic at expected therapeutic concentrations.
-
Possible Cause: Off-target effects at high concentrations or specific sensitivity of the islet preparation.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the EC50 for the therapeutic effect (GSIS) and the IC50 for cytotoxicity.
-
Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing toxicity. Run a vehicle control.
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Investigate markers of cellular stress, such as reactive oxygen species (ROS) production or endoplasmic reticulum (ER) stress.
-
Data Presentation
Table 1: this compound Cytotoxicity in Primary Islets
| This compound Concentration (nM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 100 | 0 | 1.0 |
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| 10000 | |||
| Positive Control (e.g., Cytokine Cocktail) |
This table is a template for researchers to input their experimental data.
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
-
Islet Culture: Culture primary islets in appropriate media for 24-48 hours.
-
Treatment: Treat islets with a range of this compound concentrations and controls (vehicle, positive control) for the desired time period (e.g., 24, 48, 72 hours).
-
Sample Collection: At the end of the treatment period, carefully collect the culture supernatant.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
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Lysis Control: Include a maximum LDH release control by lysing an untreated well of islets with the lysis buffer provided in the kit.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100.
Protocol 2: Caspase-3/7 Apoptosis Assay
-
Islet Culture: Plate islets in a white-walled 96-well plate suitable for luminescence measurements.
-
Treatment: Treat islets with this compound and controls.
-
Assay: At the end of the treatment, add a luminogenic caspase-3/7 substrate (e.g., from a commercial kit) to each well.
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Incubation: Incubate at room temperature for the time specified in the kit's protocol.
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Measurement: Measure luminescence using a plate reader.
-
Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.
Mandatory Visualization
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting Tug-770 in vivo delivery challenges
Welcome to the technical support center for Tug-770. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges related to the in vivo delivery of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Formulation and Solubility
Question: I am having trouble dissolving this compound for my in vivo experiment. What is the recommended solvent and formulation?
Answer:
This compound is a crystalline solid with good aqueous solubility.[1] However, for in vivo administration, specific formulations are recommended to ensure its stability and bioavailability.
-
Stock Solutions: For creating stock solutions, Dimethyl Sulfoxide (DMSO) at concentrations of 10 mg/mL or ≥ 100 mg/mL, and Dimethylformamide (DMF) at 10 mg/mL can be used.[1][2] Ethanol (1 mg/mL) is also a viable option.[2] It is recommended to store stock solutions at -20°C for up to one year or -80°C for up to two years.[1]
-
In Vivo Formulation: A commonly used vehicle for intraperitoneal (i.p.) or oral (p.o.) administration in animal models is a mixture of solvents. A recommended formulation consists of:
-
10% DMSO
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40% PEG300
-
5% Tween-80
-
45% Saline
To prepare this formulation, first dissolve the this compound in DMSO, then sequentially add the other co-solvents. It is crucial to prepare this working solution fresh on the day of the experiment to avoid precipitation or degradation.
-
Troubleshooting Tip: If you observe precipitation after preparing the final formulation, gentle warming and/or sonication can help in redissolving the compound. Always visually inspect the solution for clarity before administration.
2. Administration Route and Dosing
Question: What is the appropriate administration route and dosage for this compound in mice or rats?
Answer:
This compound has been shown to be effective through both oral and intraperitoneal routes of administration. The choice of administration route may depend on the specific experimental design and objectives.
-
Oral Administration: this compound is orally active and has demonstrated efficacy in chronic studies with daily oral dosing of 20 mg/kg in mice. This route is often preferred for longer-term studies to mimic clinical applications.
-
Intraperitoneal (i.p.) Injection: For acute studies, such as an intraperitoneal glucose tolerance test (IPGTT), i.p. injection is a common method. A dose-dependent response has been observed in mice, with a maximal reduction in glucose levels at 50 mg/kg.
Data Summary: this compound In Vivo Efficacy Studies
| Species | Administration Route | Dose | Study Type | Observed Effect |
| Mice | Intraperitoneal (i.p.) | 50 mg/kg | Acute IPGTT | Maximal reduction in glucose levels. |
| Mice | Oral (p.o.) | 20 mg/kg (daily) | 28-day chronic study | Significant improvement in glucose tolerance. |
| Rats | Oral (p.o.) | Not specified | Glucose Tolerance Test | Significant glucose-lowering effect. |
3. Efficacy and Expected Outcomes
Question: I am not observing the expected therapeutic effect of this compound in my animal model. What could be the reason?
Answer:
If you are not seeing the expected efficacy of this compound, several factors could be at play. Consider the following troubleshooting steps:
-
Formulation and Stability: Ensure that the compound is fully dissolved and the formulation is stable. As mentioned previously, prepare the working solution fresh daily. Any precipitation will lead to an inaccurate dosage being administered.
-
Animal Model and Species Differences: this compound exhibits lower potency on rodent orthologs of the FFA1 receptor compared to the human receptor. This is an important consideration when designing experiments and interpreting results. The effect of this compound is glucose-dependent, meaning it enhances insulin secretion primarily at high glucose concentrations. Ensure your experimental model has the appropriate glycemic state to observe the compound's effect.
-
Dosing and Administration: Verify the accuracy of your dosing calculations and administration technique. For oral gavage, ensure proper delivery to the stomach. For i.p. injections, ensure the injection is in the peritoneal cavity and not subcutaneous or into an organ.
-
Mechanism of Action: this compound is an agonist for the G protein-coupled receptor FFA1 (GPR40). Its primary mechanism is to enhance glucose-stimulated insulin secretion from pancreatic β-cells. The signaling pathway involves the activation of Gαq, leading to an increase in intracellular calcium.
4. Off-Target Effects and Safety
Question: Are there any known off-target effects or toxicity concerns with this compound?
Answer:
This compound is a highly selective FFA1 agonist.
-
Selectivity: It shows high selectivity for FFA1 over other free fatty acid receptors (FFA2, FFA3, FFA4) and PPARγ.
-
Reported Safety in Preclinical Models: In a 28-day study in mice with daily oral administration of 20 mg/kg, this compound did not show any adverse effects on food intake, body weight, or body composition. Acute treatment in mice with doses up to 250 mg/kg also did not result in adverse effects.
-
General GPR40 Agonist Considerations: While this compound itself has a good reported preclinical safety profile, it is worth noting that some other GPR40 agonists, such as TAK-875, were terminated in clinical trials due to concerns about liver toxicity. This toxicity is thought to be related to the molecular structure and lipophilicity of the compounds, which can lead to the formation of toxic metabolites. Researchers should always monitor for potential signs of toxicity in their animal models, especially in long-term studies.
Experimental Protocols & Visualizations
Experimental Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
-
Animal Preparation: Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein (t=0 min).
-
This compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal injection.
-
Glucose Challenge: After 30 minutes, administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow: Troubleshooting In Vivo Efficacy
Caption: Logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Tug-770 In Vitro Activity & Serum Protein Impact
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on Tug-770 activity in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] FFA1 is predominantly expressed on pancreatic β-cells.[2] Upon activation by agonists like this compound, FFA1 couples to Gq proteins, initiating a signaling cascade that enhances glucose-stimulated insulin secretion.[3][4] This makes this compound a compound of interest for the research of type 2 diabetes.
Q2: How do serum proteins typically affect the in vitro activity of small molecule compounds?
Serum proteins, primarily albumin, can bind to small molecule compounds in the assay medium. This binding reduces the concentration of the "free" compound available to interact with its target receptor. Consequently, the apparent potency of the compound (as measured by EC50 or IC50 values) may decrease in the presence of serum proteins. This phenomenon is often observed as a rightward shift in the dose-response curve.
Q3: What is the expected impact of serum proteins on this compound activity?
This compound was specifically designed to have low lipophilicity and decreased plasma protein binding (PPB). Studies have shown that the activity of this compound is insignificantly affected by the presence of 0.1% bovine serum albumin (BSA) in a BRET (Bioluminescence Resonance Energy Transfer) assay. This suggests that this compound has a low propensity for binding to serum albumin, and its in vitro potency should be minimally affected by the presence of low concentrations of serum proteins in the assay medium.
Troubleshooting Guide
Problem 1: A significant decrease in this compound potency (rightward EC50 shift) is observed in the presence of serum.
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Possible Cause 1: Higher than expected protein binding. While this compound has low PPB, the specific batch or formulation of serum (e.g., Fetal Bovine Serum - FBS) used may have a higher concentration of proteins that interact with the compound.
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Solution: Quantify the protein concentration in your serum batch. Consider using a lower percentage of serum or switching to a serum-free medium if the assay permits. Alternatively, using purified human serum albumin (HSA) at a defined concentration can provide more consistent results.
-
-
Possible Cause 2: Non-specific binding to plasticware. Serum proteins can sometimes reduce the non-specific binding of lipophilic compounds to plastic wells. If your assay without serum shows unexpectedly high potency due to this, the addition of serum might appear to decrease potency by mitigating this artifact.
-
Solution: Use low-binding microplates for your assays. Pre-incubating plates with a blocking agent like BSA can also help minimize non-specific binding.
-
Problem 2: High variability in results between experiments when using serum.
-
Possible Cause 1: Lot-to-lot variability of serum. Different lots of FBS or other sera can have varying compositions of proteins and endogenous ligands for FFA1.
-
Solution: Purchase a large batch of a single serum lot and qualify it for your assays to ensure consistency over time.
-
-
Possible Cause 2: Cell culture conditions. The health and density of the cells can influence their response to this compound, and these factors can be affected by serum quality.
-
Solution: Standardize cell seeding density and culture duration. Regularly monitor cell viability and morphology.
-
Data on this compound and Serum Protein Binding
The following table summarizes the available data on the impact of serum albumin on the activity of this compound and a related, more lipophilic compound.
| Compound | Assay Type | Serum Protein Condition | pEC50 (Mean ± SEM) | Impact on Activity |
| This compound | BRET | 0% BSA | 7.64 ± 0.09 | - |
| 0.1% BSA | 7.58 ± 0.06 | Insignificant reduction | ||
| Related Compound (21) | BRET | 0% BSA | 7.16 ± 0.09 | - |
| 0.1% BSA | 6.62 ± 0.05 | Significant reduction (p=0.0024) |
This data is adapted from the primary literature on the discovery of this compound.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Determine this compound Potency and the Impact of Serum Proteins
This protocol is designed to measure the activation of FFA1 by this compound by quantifying the subsequent increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human FFA1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Human Serum Albumin (HSA)
-
96-well, black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the FFA1-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Serum Starvation (Optional but Recommended): To reduce background signaling, replace the growth medium with serum-free medium 2-4 hours before the assay.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Remove the medium from the cells and add the dye solution. Incubate for 30-60 minutes at 37°C.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. To test the effect of serum proteins, prepare parallel dilution series in assay buffer containing different concentrations of HSA (e.g., 0.1%, 1%, 4%).
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Establish a baseline reading for each well.
-
Inject the this compound dilutions (with and without HSA) into the respective wells.
-
Continue to record the fluorescence signal to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Plot the fluorescence change against the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for each condition (with and without HSA).
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Protocol 2: Equilibrium Dialysis for Determining this compound Plasma Protein Binding
This protocol directly measures the fraction of this compound that binds to plasma proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membranes (e.g., 12-14 kDa MWCO)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS system for quantification
Procedure:
-
Preparation: Prepare a solution of this compound in human plasma at a known concentration (e.g., 1 µM).
-
Dialysis Setup: Add the this compound-spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
-
Equilibration: Incubate the dialysis unit at 37°C with shaking until equilibrium is reached (typically 4-6 hours, but should be optimized).
-
Sample Collection: Carefully collect samples from both the plasma and the PBS chambers.
-
Quantification: Determine the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculation:
-
The concentration in the PBS chamber represents the unbound (free) drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration (bound + unbound).
-
Calculate the percentage of protein binding: % Bound = 100 * (1 - [Concentration in PBS] / [Concentration in plasma])
-
Visualizations
Caption: FFA1 signaling pathway activated by this compound.
Caption: Workflow for Calcium Mobilization Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced activation of human FFA1 receptor signals to extracellular signal-regulated kinase 1 and 2 through Gq- and Gi-coupled signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tug-770 Specificity Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting control experiments to validate the specificity of Tug-770, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed effects in my experiment are specifically due to FFA1 activation by this compound?
A1: To confirm that the effects of this compound are mediated by FFA1, it is crucial to perform experiments in a system where the FFA1 receptor is absent or non-functional. The most rigorous approach is to use a knockout (KO) cell line or animal model that lacks the FFAR1 gene. A significant reduction or complete absence of the this compound-induced phenotype in the KO system compared to the wild-type (WT) counterpart would strongly indicate FFA1-dependent activity.
Q2: What are the potential off-target effects of this compound, and how can I test for them?
A2: While this compound is reported to be highly selective for FFA1, it is good practice to test for potential activity on related receptors.[1] The most relevant off-targets to consider are other free fatty acid receptors (FFA2, FFA3, FFA4) and the peroxisome proliferator-activated receptor gamma (PPARγ).[1] You can assess off-target effects by performing binding or functional assays using cell lines that exclusively express these receptors. A lack of response in these cell lines, even at high concentrations of this compound, would confirm its specificity.
Q3: I am observing a response to this compound, but I'm not sure if it's through the canonical Gq/11 signaling pathway. How can I verify this?
A3: FFA1 activation typically leads to the activation of the Gq/11 protein, resulting in an increase in intracellular calcium. To confirm this, you can pre-treat your cells with a specific inhibitor of a key component in this pathway, such as a PLC inhibitor (e.g., U73122), before stimulating with this compound. A significant attenuation of the this compound-induced response in the presence of the inhibitor would support the involvement of the canonical Gq/11 pathway.
Q4: What is a suitable negative control for my this compound experiments?
A4: An ideal negative control would be a structurally similar but inactive analog of this compound. If such a compound is not available, using a vehicle control (the solvent in which this compound is dissolved, e.g., DMSO) is essential. Additionally, performing experiments in a cell line that does not express FFA1 can also serve as a negative control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No response to this compound in a cell line expected to express FFA1. | 1. Low or absent FFA1 expression. 2. Poor compound solubility or stability. 3. Suboptimal assay conditions. | 1. Verify FFA1 expression levels using qPCR or Western blot. 2. Ensure proper dissolution of this compound and perform a concentration-response curve. 3. Optimize assay parameters such as cell density and incubation time. |
| High background signal or response in the vehicle control. | 1. Contamination of reagents or cell culture. 2. Non-specific effects of the vehicle. | 1. Use fresh, sterile reagents and test for mycoplasma contamination. 2. Lower the concentration of the vehicle or test an alternative solvent. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent this compound preparation. 3. Fluctuation in assay conditions. | 1. Use cells within a defined passage number range. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Standardize all assay steps and use positive controls to monitor performance. |
Experimental Protocols
Protocol 1: Validating FFA1-Mediated Activity using a Knockout Cell Line
Objective: To determine if the effect of this compound is dependent on the presence of the FFA1 receptor.
Methodology:
-
Culture wild-type (WT) and FFA1 knockout (KO) cells in parallel under identical conditions.
-
Seed both cell types at the same density in appropriate assay plates.
-
Starve the cells in a serum-free medium for 2-4 hours before the experiment.
-
Prepare a serial dilution of this compound in a serum-free medium.
-
Treat both WT and KO cells with a range of this compound concentrations and a vehicle control.
-
Incubate for the desired period based on the downstream assay (e.g., 30 minutes for calcium flux, 24 hours for gene expression).
-
Measure the response of interest (e.g., intracellular calcium levels, insulin secretion, or reporter gene activity).
-
Compare the concentration-response curves between WT and KO cells.
Expected Results:
| Cell Line | This compound Concentration | Response (e.g., % increase in intracellular Ca2+) |
| Wild-Type | Vehicle | 0% |
| Wild-Type | 1 nM | 25% |
| Wild-Type | 10 nM | 75% |
| Wild-Type | 100 nM | 100% |
| FFA1 Knockout | Vehicle | 0% |
| FFA1 Knockout | 1 nM | <5% |
| FFA1 Knockout | 10 nM | <5% |
| FFA1 Knockout | 100 nM | <5% |
Protocol 2: Assessing Off-Target Effects on Related Receptors
Objective: To evaluate the selectivity of this compound for FFA1 over other related receptors.
Methodology:
-
Use a panel of cell lines, each engineered to stably express a single receptor of interest (e.g., FFA1, FFA2, FFA3, FFA4, PPARγ).
-
Seed the cells in assay plates.
-
Treat the cells with a high concentration of this compound (e.g., 10 µM) and a known agonist for each respective receptor as a positive control.
-
Measure the functional response relevant to each receptor (e.g., calcium flux for FFA receptors, reporter gene activation for PPARγ).
-
Compare the response induced by this compound to that of the positive control for each receptor.
Expected Results:
| Cell Line Expressing | Treatment | Response (% of Positive Control) |
| FFA1 | This compound (10 µM) | 100% |
| FFA2 | This compound (10 µM) | <2% |
| FFA3 | This compound (10 µM) | <1% |
| FFA4 | This compound (10 µM) | <5% |
| PPARγ | This compound (10 µM) | <1% |
Visualizations
Caption: Canonical signaling pathway of this compound via FFA1/GPR40 activation.
Caption: Workflow for validating this compound specificity using knockout cells.
Caption: Logical diagram for interpreting control experiment results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Tug-770 degradation during storage
This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing Tug-770 to ensure its stability and minimize degradation. By following these recommendations, users can achieve more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent, selective, and orally active agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[1][2][3] Its primary application is in research, particularly for studying type 2 diabetes, as it enhances glucose-stimulated insulin secretion from pancreatic β-cells.[2][4]
Q2: What are the recommended storage conditions for this compound?
A2: The optimal storage conditions depend on whether the compound is in solid form or in solution. For lyophilized (solid) this compound, it should be stored at -20°C under desiccated conditions. For stock solutions, storage at -80°C is recommended for long-term stability (up to 2 years), while -20°C is suitable for shorter periods (up to 1 year). See the data table below for a summary.
Q3: How should I prepare this compound stock solutions?
A3: this compound is soluble in several organic solvents. Common choices for creating stock solutions are DMSO (up to 10 mg/ml), DMF (up to 10 mg/ml), and Ethanol (up to 1 mg/ml). When preparing, ensure the solid material has fully dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
Q4: How stable is this compound in solution?
A4: While this compound has good chemical stability, its stability in solution is limited. It is recommended to use solutions stored at -20°C within one month. For maximum reproducibility in sensitive in vivo experiments, it is best to prepare fresh working solutions from a frozen stock on the day of use. It is critical to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: Is this compound sensitive to light or other environmental factors?
A5: The available literature emphasizes its good general chemical stability but does not specify sensitivity to light (photodegradation). As a standard laboratory practice for organic compounds, it is prudent to store this compound, both in solid and solution form, in amber vials or otherwise protected from direct light.
Storage Conditions and Stability Summary
The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability and experimental efficacy.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Solid | -20°C | ≥ 3 years | Keep desiccated to prevent moisture absorption. |
| Stock Solution | -80°C | Up to 2 years | Recommended for long-term archival storage. |
| Stock Solution | -20°C | Up to 1 year | Suitable for routine use; use within 1 month for best results. |
| Working Solution | 4°C or Room Temp. | Prepare Fresh Daily | Recommended for all in vivo experiments. |
Troubleshooting Guide
This section addresses common issues that may arise from improper storage or handling of this compound.
Issue 1: Reduced or inconsistent compound activity in my assay.
-
Potential Cause: Degradation of this compound in solution due to improper storage or multiple freeze-thaw cycles.
-
Solution:
-
Prepare a fresh working solution from a new, single-use aliquot of your frozen stock.
-
If the problem persists, prepare a fresh stock solution from the lyophilized powder.
-
Verify the activity using a positive control in your assay to ensure the issue is with the compound and not the experimental system.
-
Issue 2: I observe precipitation or cloudiness in my thawed stock solution.
-
Potential Cause: The compound may have come out of solution during freezing, or the solvent may have absorbed water, reducing solubility.
-
Solution:
-
Warm the vial gently (e.g., in a 37°C water bath) and vortex or sonicate to try and redissolve the precipitate.
-
Before use, centrifuge the vial to pellet any undissolved material and carefully pipette the supernatant for your experiment.
-
Consider preparing a new stock solution, ensuring the solvent is anhydrous.
-
Issue 3: My experimental results have high variability between batches.
-
Potential Cause: Inconsistent compound concentration due to solvent evaporation or use of degraded aliquots.
-
Solution:
-
Ensure vials are sealed tightly with paraffin film to prevent solvent evaporation during storage.
-
Strictly adhere to a single-use aliquot system. Avoid using the same thawed aliquot for experiments on different days.
-
Perform a quality control check on a new batch of this compound before initiating a large series of experiments.
-
Visual Guides and Protocols
This compound Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected experimental results when using this compound.
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a method to empirically determine the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution after storage at various conditions.
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately aliquot the solution into multiple, single-use amber HPLC vials.
-
Analyze a T=0 sample immediately via HPLC to establish a baseline peak area for 100% integrity.
-
-
Storage:
-
Store aliquots under different conditions (e.g., -80°C, -20°C, 4°C, Room Temperature).
-
-
Analysis:
-
At specified time points (e.g., 24h, 7 days, 14 days, 30 days), retrieve one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature.
-
Analyze the sample by HPLC under the same conditions as the T=0 sample.
-
-
Quantification:
-
Integrate the peak area of the parent this compound compound in each chromatogram.
-
Calculate the percentage of remaining this compound relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
The following diagram illustrates this experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of FFA1/GPR40 Agonists: Tug-770 vs. TAK-875
A comprehensive analysis of two prominent free fatty acid receptor 1 (FFA1/GPR40) agonists, Tug-770 and TAK-875, reveals key differences in their activation profiles and signaling mechanisms. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of metabolic disease.
Free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a promising therapeutic target for type 2 diabetes. Activation of FFA1 on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a glucose-dependent mechanism to improve glycemic control. This compound and TAK-875 are two synthetic agonists that have been extensively studied for their ability to modulate FFA1/GPR40. While both compounds effectively activate the receptor, they exhibit distinct pharmacological properties, particularly concerning their signaling pathways and agonist classification.
Quantitative Comparison of In Vitro Potency
The potency of this compound and TAK-875 in activating FFA1/GPR40 has been determined through various in vitro assays. The half-maximal effective concentration (EC50) is a key metric used to quantify and compare their activity.
| Compound | Agonist Class | Human FFA1/GPR40 EC50 (nM) | Reference |
| This compound | Full Agonist | 6 | [1] |
| TAK-875 | Partial Agonist | 14 - 72 | [1] |
As the data indicates, this compound demonstrates higher potency with a lower EC50 value compared to TAK-875. It is important to note that the reported EC50 for TAK-875 varies across different studies.
Divergent Signaling Pathways: A Tale of Two Agonists
The primary mechanism of action for FFA1/GPR40 agonists involves the activation of the Gq/11 signaling pathway.[2] This canonical pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a key trigger for insulin exocytosis.
TAK-875 is characterized as a Gq-selective partial agonist .[3] Its activity is primarily confined to the Gq pathway, leading to an increase in intracellular calcium and potentiation of GSIS.[3]
In contrast, This compound is classified as a full agonist . While it robustly activates the Gq pathway, evidence suggests that some full FFA1/GPR40 agonists can also engage the Gs signaling pathway. Activation of the Gs pathway leads to the production of cyclic AMP (cAMP), another important second messenger that can enhance insulin secretion. This dual Gq and potential Gs signaling may contribute to the "full agonist" profile of compounds like this compound, potentially leading to a more robust physiological response compared to Gq-selective partial agonists.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Intracellular Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq signaling.
Objective: To determine the potency and efficacy of this compound and TAK-875 in inducing calcium mobilization in FFA1/GPR40-expressing cells.
Materials:
-
HEK293 cells stably expressing human FFA1/GPR40.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound and TAK-875 stock solutions in DMSO.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed the FFA1/GPR40-expressing HEK293 cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Addition: Prepare serial dilutions of this compound and TAK-875 in assay buffer.
-
Place the plate in the microplate reader and measure the baseline fluorescence.
-
Add the compound dilutions to the wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.
-
Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
cAMP Accumulation Assay
This assay is used to measure the production of cyclic AMP, the second messenger generated upon Gs pathway activation.
Objective: To determine if this compound induces cAMP production in FFA1/GPR40-expressing cells.
Materials:
-
CHO-K1 or HEK293 cells co-transfected with human FFA1/GPR40 and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Assay buffer.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound and a known Gs-coupled receptor agonist (positive control).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Microplate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating and Treatment: Seed the transfected cells in a suitable microplate.
-
Pre-treat the cells with a PDE inhibitor in assay buffer.
-
Add serial dilutions of this compound or the positive control to the wells.
-
Incubate for a specified time at 37°C to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration to determine the dose-response relationship.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of the agonists to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.
Objective: To compare the efficacy of this compound and TAK-875 in enhancing glucose-stimulated insulin secretion.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E or MIN6) or isolated pancreatic islets.
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
This compound and TAK-875 stock solutions.
-
Insulin detection kit (e.g., ELISA or RIA).
Procedure:
-
Cell Culture and Pre-incubation: Culture the β-cells or islets to the desired confluency.
-
Wash the cells and pre-incubate them in KRB buffer with low glucose for 1-2 hours to establish a basal state.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing low or high glucose, with or without different concentrations of this compound or TAK-875.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection and Analysis: Collect the supernatant and measure the insulin concentration using an appropriate insulin assay kit.
-
Data Analysis: Normalize the insulin secretion to the total insulin content of the cells. Compare the fold-increase in insulin secretion at high glucose in the presence of the agonists relative to high glucose alone.
Conclusion
This compound and TAK-875 are both potent agonists of the FFA1/GPR40 receptor, a key regulator of insulin secretion. However, they exhibit important pharmacological differences. This compound is a more potent, full agonist that may activate both Gq and Gs signaling pathways. In contrast, TAK-875 is a partial agonist that selectively activates the Gq pathway. These differences in signaling mechanisms could have significant implications for their overall therapeutic efficacy and side-effect profiles. The provided experimental protocols offer a framework for further investigation and head-to-head comparison of these and other FFA1/GPR40 modulators. Understanding the nuances of their molecular mechanisms is crucial for the development of next-generation therapies for type 2 diabetes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of Tug-770 and Other FFA1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of the novel FFA1 agonist, Tug-770, with other well-characterized agonists targeting the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G protein-coupled receptor that has garnered significant interest as a therapeutic target for type 2 diabetes due to its role in enhancing glucose-stimulated insulin secretion. This document summarizes key quantitative data, outlines experimental methodologies, and provides a visual representation of the associated signaling pathway to aid in the objective assessment of these compounds.
Potency Comparison of FFA1 Agonists
The potency of various FFA1 agonists is a critical determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other notable FFA1 agonists, providing a quantitative basis for comparison. Lower EC50 values are indicative of higher potency.
| Agonist | Human FFA1 EC50 (nM) | Species/Cell Line | Assay Type |
| This compound | 6[1][2][3] | Human | Not Specified |
| TAK-875 (Fasiglifam) | 14[4] - 72[5] | Human | Not Specified |
| AMG-837 | 13 - 14 | Human | Not Specified |
| GW-9508 | 47.8 | HEK293 cells | Calcium Mobilization |
| AM-1638 | 160 | Human | Not Specified |
FFA1 Signaling Pathway
Activation of FFA1 by an agonist initiates a signaling cascade that ultimately leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. The receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This interaction activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium is a key signal for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.
FFA1 Receptor Signaling Cascade.
Experimental Protocols
The determination of agonist potency relies on robust and reproducible in vitro assays. Below are detailed methodologies for key experiments commonly used to characterize FFA1 agonists.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Principle: FFA1 activation by an agonist leads to the release of intracellular calcium stores. This change can be detected using calcium-sensitive fluorescent dyes.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human FFA1 receptor in appropriate media and conditions.
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom microplate at an optimized density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) and probenecid (to prevent dye extrusion). Incubate the plate at 37°C for a specified time (typically 30-60 minutes) in the dark.
-
Compound Addition: Prepare serial dilutions of the FFA1 agonists (this compound and others) in an appropriate assay buffer.
-
Signal Detection: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the agonist solutions to the wells and immediately begin kinetic measurement of the fluorescence signal over a period of several minutes.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The EC50 value is determined by plotting the ΔF against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.
Principle: Activation of the Gq-coupled FFA1 receptor leads to the production of IP3, which is subsequently metabolized to other inositol phosphates. In the presence of lithium chloride (LiCl), the degradation of inositol monophosphate (IP1) is inhibited, allowing for its accumulation and measurement as a marker of receptor activation.
Protocol:
-
Cell Culture and Plating: Follow the same procedure as for the calcium flux assay.
-
Cell Labeling (Optional, for radioactive assays): Incubate the cells with myo-[3H]inositol overnight to radiolabel the cellular phosphoinositide pool.
-
Stimulation: Wash the cells and pre-incubate them with an assay buffer containing LiCl for a short period.
-
Agonist Treatment: Add serial dilutions of the FFA1 agonists to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection:
-
HTRF Assay (Homogeneous Time-Resolved Fluorescence): Lyse the cells and add the HTRF reagents (an IP1-d2 acceptor and an anti-IP1 cryptate donor). After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Radioactive Assay: Stop the reaction with an acid, and separate the inositol phosphates from free inositol using anion-exchange chromatography. The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
-
-
Data Analysis: Calculate the amount of inositol phosphate accumulated at each agonist concentration. Determine the EC50 value by plotting the response against the logarithm of the agonist concentration and fitting to a dose-response curve.
GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of the radiolabeled, non-hydrolyzable GTP analog [35S]GTPγS allows for the quantification of this activation event.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the FFA1 receptor. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
-
Assay Setup: In a microplate, combine the cell membranes, serial dilutions of the FFA1 agonists, and GDP in an assay buffer.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction and incubate the plate at 30°C for a defined period.
-
Termination and Separation: Terminate the reaction by rapid filtration through a filter mat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Detection: Dry the filter mat and measure the radioactivity of each filter spot using a liquid scintillation counter.
-
Data Analysis: Determine the amount of [35S]GTPγS bound at each agonist concentration after subtracting non-specific binding. Calculate the EC50 value by plotting the specific binding against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound emerges as a highly potent FFA1 agonist with a reported EC50 value in the low nanomolar range, demonstrating superior potency compared to other well-established agonists such as TAK-875, AMG-837, GW-9508, and AM-1638. The experimental protocols detailed in this guide provide a standardized framework for the in-house evaluation and comparison of these and other FFA1 agonists. A thorough understanding of the FFA1 signaling pathway is crucial for interpreting experimental data and for the rational design of novel therapeutics targeting this receptor for the treatment of type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Validating the Specific Effects of Tug-770: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tug-770, a potent and selective Free Fatty Acid Receptor 1 (FFA1/GPR40) agonist, with other alternatives. We delve into the experimental data that validates its specific effects, with a particular focus on the use of knockout models to elucidate its mechanism of action.
Executive Summary
Mechanism of Action: The FFA1/GPR40 Signaling Pathway
This compound exerts its effects by binding to and activating the FFA1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on pancreatic β-cells.[1][2] Activation of FFA1 by agonists like this compound initiates a signaling cascade that potentiates the effects of glucose on insulin secretion. This glucose-dependency is a critical feature, as it reduces the risk of hypoglycemia. The signaling pathway is initiated by the coupling of the activated FFA1 receptor to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a primary driver of insulin granule exocytosis.
Validation of Specificity Using Knockout Models
The most definitive method to validate that the therapeutic effects of a drug are mediated through its intended target is to administer the drug to an animal model where the target receptor has been genetically removed (a knockout model). In such a model, a specific drug should have no effect if its action is solely dependent on that receptor.
The expected outcome of administering this compound to an FFA1 knockout mouse would be a lack of improvement in glucose tolerance during a glucose tolerance test, in stark contrast to the significant improvement observed in wild-type mice.
Comparative Performance of this compound
This compound has demonstrated superior potency and favorable pharmacokinetic properties compared to other FFA1 agonists.
| Compound | Target | In Vitro Potency (EC50, human) | Key In Vivo Findings | Reference |
| This compound | FFA1/GPR40 | 6 nM | Efficiently normalizes glucose tolerance in diet-induced obese mice. No evidence of acute liver injury in mice. | |
| TAK-875 (Fasiglifam) | FFA1/GPR40 | 14 nM | Improved glycemic control in patients with type 2 diabetes. Development terminated due to concerns of liver toxicity. | |
| GW9508 | FFA1/GPR40 & GPR120 | ~48 nM (for FFA1) | Improves glucose tolerance in pre-diabetic mice. Also activates GPR120, indicating lower selectivity. | |
| TUG-469 | FFA1/GPR40 | 19 nM | Significantly improves glucose tolerance in pre-diabetic mice. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess in vivo glucose metabolism and the effect of compounds like this compound.
Materials:
-
This compound (or alternative compound) formulated for oral administration.
-
Vehicle control.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
Mice (e.g., C57BL/6J or a diet-induced obesity model).
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record baseline blood glucose from a tail snip.
-
Administer this compound (e.g., via oral gavage) or vehicle control.
-
After a set time (e.g., 30 minutes), administer the glucose solution orally.
-
Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is used to determine the direct effect of a compound on insulin secretion from pancreatic β-cells or isolated islets.
Materials:
-
Isolated pancreatic islets or a β-cell line (e.g., INS-1E).
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
This compound (or alternative compound) dissolved in a suitable solvent.
-
Insulin ELISA kit.
Procedure:
-
Pre-incubate islets or cells in KRB buffer with low glucose for 1-2 hours.
-
Incubate a set of islets/cells in low glucose buffer (basal secretion).
-
Incubate another set in high glucose buffer (stimulated secretion).
-
Incubate additional sets in high glucose buffer containing different concentrations of this compound.
-
After the incubation period (e.g., 1 hour), collect the supernatant.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
The potentiation of GSIS by this compound is calculated as the fold-increase in insulin secretion in the presence of the compound compared to high glucose alone.
Conclusion
The available evidence strongly indicates that this compound is a highly potent and selective FFA1/GPR40 agonist. Its mechanism of action, centered on the potentiation of glucose-stimulated insulin secretion, is well-established. The use of FFA1 knockout mouse models in studies of similar compounds provides compelling indirect evidence that the therapeutic effects of this compound are specifically mediated through the FFA1 receptor. Furthermore, comparative data suggests a favorable safety profile for this compound, particularly concerning hepatotoxicity, when compared to other FFA1 agonists like TAK-875. These characteristics position this compound as a strong candidate for further development in the treatment of type 2 diabetes. Future studies directly confirming the lack of efficacy of this compound in FFA1 knockout mice would provide the ultimate validation of its specific mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deletion of GPR40 Impairs Glucose-Induced Insulin Secretion In Vivo in Mice Without Affecting Intracellular Fuel Metabolism in Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
Tug-770 Safety Profile: A Comparative Analysis for GPR40 Agonist Drug Development
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. GPR40 agonists enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, offering a mechanism to improve glycemic control with a reduced risk of hypoglycemia. Tug-770 is a potent and selective GPR40 agonist that has demonstrated favorable preclinical characteristics. This guide provides a comparative analysis of the safety profile of this compound against other GPR40 agonists, supported by available experimental data, to inform ongoing research and development in this area.
GPR40 Signaling Pathway and Mechanism of Action
GPR40 is a G protein-coupled receptor that, upon activation by free fatty acids or synthetic agonists, primarily signals through the Gαq pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from pancreatic β-cells. This signaling cascade is glucose-dependent, meaning that insulin secretion is augmented primarily in the presence of elevated blood glucose levels, a key safety feature of this class of drugs.
Comparative Safety Profile of GPR40 Agonists
The development of several GPR40 agonists has been discontinued due to safety concerns, most notably hepatotoxicity observed with TAK-875. This highlights the importance of a thorough preclinical safety assessment for new candidates like this compound. The following table summarizes available preclinical safety data for this compound and other notable GPR40 agonists.
| Parameter | This compound | TAK-875 | AMG-837 | AM-1638 |
| In Vitro Cytotoxicity | No cytotoxicity observed up to 100 μM | Decreased HepG2 cell viability starting at >50 μM[1][2] | Data not publicly available | Data not publicly available |
| hERG Inhibition | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| In Vivo Toxicology (Rodent) | No adverse effects in mice after 4 weeks of daily oral treatment at 20 mg/kg and acute treatment up to 250 mg/kg | Associated with increases in ALT, bilirubin, and bile acids in rats at high doses.[3] | Well-tolerated in rodents in studies focused on efficacy. | Well-tolerated in rodents in studies focused on efficacy. |
| Hepatotoxicity | No evidence of hepatotoxicity in preclinical studies. | Development terminated due to drug-induced liver injury in Phase III trials. | Development discontinued due to toxicity. | Preclinical data suggests a favorable profile. |
| Selectivity | High selectivity over FFA2, FFA3, FFA4, and a panel of 54 other receptors, transporters, and enzymes. | Selective for GPR40. | Selective for GPR40. | Full agonist with good selectivity. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 492 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
hERG Potassium Channel Patch-Clamp Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. Therefore, assessing the inhibitory potential of new chemical entities on the hERG channel is a critical component of preclinical safety evaluation.
Protocol:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings. A holding potential of -80 mV is typically used.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition and Analysis: Record the hERG current before and after compound application. The inhibitory effect is calculated as the percentage reduction in the tail current amplitude. The IC50 value is then determined by fitting the concentration-response data to the Hill equation.
Discussion
The available preclinical data suggests that this compound possesses a favorable safety profile compared to earlier GPR40 agonists like TAK-875. The lack of in vitro cytotoxicity at high concentrations is a significant advantage. Furthermore, the high selectivity of this compound minimizes the potential for off-target effects, which can contribute to adverse drug reactions.
The hepatotoxicity observed with TAK-875, which led to its clinical trial termination, appears to be a compound-specific issue rather than a class-wide effect of GPR40 agonists. This underscores the importance of careful lead optimization and thorough preclinical safety evaluation to identify candidates with an improved safety margin.
While the current data for this compound is promising, further studies, including a comprehensive in vivo toxicology program and a dedicated hERG assay, are necessary to fully characterize its safety profile before advancing to clinical development. The experimental protocols provided in this guide offer a framework for conducting these critical safety assessments. By prioritizing a deep understanding of the safety and toxicology of GPR40 agonists, the field can move closer to delivering a safe and effective new therapeutic option for patients with type 2 diabetes.
References
- 1. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Tug-770: A Comparative Analysis of its Cross-Reactivity with Other G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Tug-770 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3] As a potential therapeutic agent, particularly for type 2 diabetes, understanding its interaction with other G-protein coupled receptors (GPCRs) is of paramount importance for predicting potential off-target effects and ensuring a favorable safety profile. This guide provides a comprehensive comparison of this compound's cross-reactivity with other relevant GPCRs, supported by experimental data and detailed methodologies.
Selectivity Profile of this compound
This compound was developed as a highly potent FFA1 agonist with an EC50 of 6 nM for the human receptor.[1][4] A key aspect of its development was ensuring high selectivity over other closely related free fatty acid receptors, namely FFA2 (GPR43), FFA3 (GPR41), and particularly FFA4 (GPR120), due to the potential for overlapping ligand recognition.
Comparison with Closely Related Free Fatty Acid Receptors
Experimental data demonstrates that this compound exhibits significant selectivity for FFA1 over other FFA receptors.
| Receptor | This compound Activity | Fold Selectivity vs. hFFA1 |
| hFFA1 (GPR40) | EC50 = 6 nM | - |
| hFFA4 (GPR120) | >150-fold less potent | >150x |
| hFFA2 (GPR43) | High Selectivity | Data not quantified in primary literature |
| hFFA3 (GPR41) | High Selectivity | Data not quantified in primary literature |
Table 1: Selectivity of this compound for human FFA1 compared to other human FFA receptors. Data sourced from Christiansen et al., 2013.
Broader Selectivity Screening
To assess its broader cross-reactivity, this compound was screened against a panel of 54 diverse GPCRs, transporters, and enzymes by Cerep Inc. The results from this extensive panel indicated a high degree of selectivity for FFA1. While the complete quantitative data from this panel is often found in the supplementary information of the primary publication, the available information confirms a clean off-target profile at the tested concentrations.
Signaling Pathways
Understanding the signaling pathways activated by this compound is crucial for interpreting its biological effects and potential for cross-reactivity.
FFA1 Signaling Pathway
Activation of FFA1 by an agonist like this compound primarily initiates a Gq-mediated signaling cascade. This involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
In addition to the canonical Gq pathway, some studies suggest that FFA1 can also couple to other G-proteins and potentially signal through β-arrestin recruitment, which could lead to biased agonism. Further investigation into this compound's ability to activate these alternative pathways is warranted for a complete understanding of its pharmacological profile.
Experimental Methodologies
The determination of this compound's potency and selectivity relies on robust in vitro assays.
Calcium Mobilization Assay
This is the primary functional assay used to quantify the activity of this compound on FFA1 and other Gq-coupled receptors.
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the Gq pathway is initiated, leading to the release of intracellular calcium. The dye binds to the free calcium, resulting in an increase in fluorescence intensity, which is proportional to the degree of receptor activation.
Generalized Protocol:
-
Cell Culture: A suitable host cell line (e.g., HEK293 or CHO) is stably or transiently transfected to express the human FFA1 or other target GPCRs. Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) in a buffered saline solution for a specified time (typically 30-60 minutes) at 37°C. Probenecid may be included to prevent dye leakage.
-
Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is established before the automated addition of this compound or other test compounds at various concentrations.
-
Signal Detection: The fluorescence intensity is monitored in real-time immediately after compound addition. The increase in fluorescence is recorded, and the peak response is used for analysis.
-
Data Analysis: The fluorescence data is normalized to the baseline and expressed as a percentage of the maximum response to a reference agonist. Dose-response curves are generated, and EC50 values are calculated using non-linear regression.
β-Arrestin Recruitment Assay
This assay is used to investigate an alternative signaling pathway for GPCRs and to assess potential biased agonism.
Objective: To measure the recruitment of β-arrestin to the activated GPCR.
Principle: Various technologies can be employed, such as enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET). In the PathHunter assay, the GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited to the GPCR, bringing the two enzyme fragments into close proximity and reconstituting a functional enzyme. The activity of this reconstituted enzyme is then measured using a chemiluminescent substrate.
Generalized Protocol:
-
Cell Line: Use a cell line engineered to co-express the GPCR of interest fused to ProLink and β-arrestin fused to the Enzyme Acceptor.
-
Cell Plating: Seed the cells in a white, solid-bottom microplate and incubate.
-
Compound Incubation: Add this compound or other test compounds to the cells and incubate for a period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: Add the detection reagent containing the chemiluminescent substrate.
-
Signal Measurement: After a further incubation period, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the potency (EC50) and efficacy of the compound in recruiting β-arrestin.
Conclusion
The available data strongly indicates that this compound is a highly selective agonist for FFA1. Its cross-reactivity with the closely related free fatty acid receptors FFA2, FFA3, and FFA4 is minimal. Broader screening against a diverse panel of GPCRs and other proteins further supports its specific pharmacological profile. The primary mechanism of action is through the Gq-mediated calcium mobilization pathway. Further studies to quantify its activity, if any, on a wider range of GPCRs and to explore potential biased agonism through β-arrestin recruitment will continue to refine our understanding of this promising therapeutic candidate.
References
- 1. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Tug-770: A New Generation Agonist with Superior Physicochemical Properties for Enhanced Drug Development
For researchers and drug development professionals, the pursuit of therapeutic agents with optimized physicochemical properties is a critical step in ensuring efficacy, safety, and patient compliance. In the landscape of GLP-1 receptor agonists, Tug-770 emerges as a promising candidate, demonstrating significant improvements in solubility, stability, and plasma protein binding compared to first-generation agonists like exenatide and liraglutide.
This guide provides a comprehensive comparison of the physicochemical properties of this compound against these established first-generation GLP-1 receptor agonists. The data presented herein, summarized in clear tabular formats, is supported by detailed experimental protocols to aid in the replication and validation of these findings.
Enhanced Physicochemical Profile of this compound
This compound exhibits a favorable physicochemical profile characterized by good aqueous solubility, enhanced chemical stability, and reduced plasma protein binding.[1][2] These attributes are crucial for developing a successful oral therapeutic agent, surmounting the limitations often encountered with peptide-based drugs.
| Physicochemical Property | This compound | Exenatide | Liraglutide |
| Aqueous Solubility | Good aqueous solubility[2] | Freely soluble in water[3] | >270 mg/mL (aqueous base); ~0.05 mg/mL (pH 4-5)[4] |
| Lipophilicity (log D at pH 7.4) | 1.41 | -2.1 (Calculated) | -3.4 (Calculated) |
| Chemical Stability | Good chemical stability | Relatively stable at pH 4.5; degradation increases at higher pH | Stable against metabolic degradation by peptidases |
| Plasma Protein Binding | Decreased plasma protein binding | Does not bind to human plasma proteins | >98% |
Table 1: Comparative Physicochemical Properties of this compound and First-Generation GLP-1 Agonists
The Impact of Improved Properties on Drug Development
The optimized physicochemical characteristics of this compound offer several advantages in the drug development process. Its "good" aqueous solubility, in contrast to the pH-dependent solubility of liraglutide, simplifies formulation development and can lead to more predictable absorption profiles. The "good chemical stability" of this compound suggests a longer shelf-life and potentially less stringent storage requirements compared to exenatide, which shows pH-dependent degradation.
Furthermore, the "decreased plasma protein binding" of this compound is a significant differentiator from the highly protein-bound liraglutide. While high plasma protein binding can extend a drug's half-life, it can also limit the free fraction of the drug available to interact with its target receptor. The lower binding of this compound may result in a higher concentration of the active drug at the GLP-1 receptor, potentially leading to improved efficacy at lower doses.
Visualizing the Path to Efficacy: GLP-1 Receptor Signaling
The therapeutic effects of this compound and other GLP-1 receptor agonists are mediated through the activation of the GLP-1 receptor, a G protein-coupled receptor. This activation triggers a cascade of intracellular signaling events, ultimately leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and other beneficial metabolic effects.
Experimental Protocols
To ensure transparency and facilitate further research, detailed protocols for the key experiments cited in this guide are provided below.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the test compound in an aqueous buffer.
Methodology:
-
An excess amount of the solid peptide is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial.
-
The vials are agitated in a temperature-controlled shaker at 37°C for 24 hours to ensure equilibrium is reached.
-
Following incubation, the samples are centrifuged to pellet the undissolved solid.
-
An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm filter.
-
The concentration of the dissolved peptide in the filtrate is determined by a validated high-performance liquid chromatography (HPLC) method with UV detection at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Solubility is reported in mg/mL or µg/mL.
Chemical Stability Assessment (HPLC-Based)
Objective: To evaluate the chemical stability of the test compound in solution under defined conditions.
Methodology:
-
A stock solution of the peptide is prepared in an appropriate solvent and then diluted to a final concentration in a buffered solution (e.g., PBS at pH 7.4).
-
The solution is stored in sealed vials at a specific temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), an aliquot is withdrawn from each vial.
-
The samples are analyzed by a stability-indicating reverse-phase HPLC (RP-HPLC) method.
-
The percentage of the intact peptide remaining at each time point is calculated by comparing the peak area of the parent peptide to its initial peak area at time zero.
-
The degradation rate and half-life (t½) of the peptide can be calculated from the data.
Plasma Protein Binding Determination (Equilibrium Dialysis)
Objective: To determine the fraction of the test compound bound to plasma proteins.
Methodology:
-
A solution of the test compound is prepared in plasma (e.g., human plasma).
-
The plasma sample is placed in one chamber of an equilibrium dialysis device, which is separated by a semi-permeable membrane from a second chamber containing protein-free buffer (e.g., PBS).
-
The device is incubated at 37°C with gentle agitation to allow the unbound compound to diffuse across the membrane and reach equilibrium.
-
After equilibrium is reached (typically 4-24 hours), aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in both aliquots is determined by a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
The percentage of protein binding is calculated using the concentrations of the compound in the plasma and buffer chambers.
Conclusion
This compound represents a significant advancement in the development of GLP-1 receptor agonists, exhibiting a superior physicochemical profile compared to first-generation agents. Its enhanced solubility, stability, and optimized plasma protein binding characteristics position it as a strong candidate for further development, with the potential to overcome many of the challenges associated with peptide-based therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers and developers in the field of metabolic disease, facilitating the continued exploration and optimization of this promising new generation of agonists.
References
- 1. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 2. Exenatide | C184H282N50O60S | CID 45588096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liraglutide | C172H265N43O51 | CID 16134956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tug-770: A Comparative Pharmacokinetic Profile Analysis Against Other FFA1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profile of Tug-770, a potent free fatty acid receptor 1 (FFA1/GPR40) agonist, against other notable compounds in its class. The objective is to offer a clear, data-driven benchmark of this compound's performance to aid in drug development and research decisions. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes the underlying signaling pathway.
Comparative Pharmacokinetic Data
The following table summarizes the available in vitro and in vivo pharmacokinetic parameters for this compound and a selection of other FFA1 agonists. This data has been compiled from various preclinical and clinical studies to provide a direct comparison.
| Parameter | This compound | TUG-488 (Compound 21) | TAK-875 | AM-1638 | AM-5262 |
| In Vitro ADME | |||||
| Aqueous Solubility (pH 7.4) | 197 µM | 196 µM | - | - | - |
| Caco-2 Permeability (Papp, A-B) | Good | - | - | - | - |
| Human Liver Microsomal Stability | Excellent | - | Low turnover | - | - |
| Plasma Protein Binding (Human) | Decreased | - | - | - | - |
| In Vivo Pharmacokinetics (Mouse) | |||||
| Bioavailability (F%) | Markedly Improved | - | 86.85% (rat) | >100% | - |
| Half-life (t½) | Longer | - | 28.1-36.6 h (human) | - | - |
| Clearance (CL) | Lower | - | - | Moderate (cross-species) | - |
| Volume of Distribution (Vd) | - | - | - | Moderate (cross-species) | - |
| In Vivo Pharmacokinetics (Rat) | |||||
| Bioavailability (F%) | - | - | 86.85% | 72% | - |
| Half-life (t½) | - | - | - | - | 1.8 h (iv) / 2.1 h (cyno) |
| Clearance (CL) | - | - | - | 0.91 L/h/kg | 0.81 L/h/kg (cyno) |
| Volume of Distribution (Vdss) | - | - | - | 1.1 L/kg | 2.0 L/kg (cyno) |
| In Vivo Pharmacokinetics (Cynomolgus Monkey) | |||||
| Bioavailability (F%) | - | - | - | 71% | - |
| Half-life (t½) | - | - | - | - | 2.1 h |
| Clearance (CL) | - | - | - | - | 0.81 L/h/kg |
| Volume of Distribution (Vdss) | - | - | - | - | 2.0 L/kg |
Data for JTT-851 and DS-1558 could not be detailed due to the limited availability of specific pharmacokinetic parameters in publicly accessible literature.
FFA1/GPR40 Signaling Pathway
Activation of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, by agonists like this compound plays a crucial role in glucose-stimulated insulin secretion. The signaling cascade is initiated upon ligand binding, leading to the activation of a Gq alpha subunit of the heterotrimeric G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), promote the fusion of insulin-containing granules with the cell membrane, resulting in insulin exocytosis.
Caption: FFA1/GPR40 signaling cascade upon activation by an agonist like this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the pharmacokinetic comparison are provided below. These protocols represent standard industry practices for in vitro ADME and in vivo pharmacokinetic studies.
In Vitro Assays
1. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen).
-
Samples are collected from the basolateral (B) side (representing the blood) at various time points.
-
To assess efflux, the experiment is also performed in the B-to-A direction.
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
2. Microsomal Stability Assay
-
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.
-
Methodology:
-
The test compound is incubated with pooled human liver microsomes in a phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of NADPH (a cofactor for cytochrome P450 enzymes).
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The concentration of the remaining parent compound in the supernatant is determined by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
3. Plasma Protein Binding Assay
-
Objective: To determine the extent to which a compound binds to plasma proteins.
-
Methodology:
-
The test compound is added to plasma (human, mouse, rat, etc.) in one chamber of a rapid equilibrium dialysis (RED) device. The other chamber contains a protein-free buffer. The two chambers are separated by a semi-permeable membrane.
-
The device is incubated at 37°C to allow the unbound compound to reach equilibrium across the membrane.
-
After incubation, samples are taken from both the plasma and buffer chambers.
-
The concentration of the compound in both samples is measured by LC-MS/MS.
-
The fraction of unbound compound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of a compound after administration to mice.
-
Methodology:
-
The test compound is formulated in a suitable vehicle for intravenous (IV) and oral (PO) administration.
-
A cohort of mice is administered the compound via IV injection (typically into the tail vein), and another cohort receives the compound via oral gavage.
-
Blood samples are collected from the mice at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) are calculated using non-compartmental analysis.
-
Oral bioavailability (F%) is calculated by comparing the AUC from the PO administration to the AUC from the IV administration, adjusted for the dose.
-
Caption: General workflow for pharmacokinetic profiling of a drug candidate.
A Researcher's Guide to Negative Control Experiments for Tug-770 Studies
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Tug-770, a potent and selective Free Fatty Acid Receptor 1 (FFA1) agonist, rigorous experimental design is paramount. This guide provides a comparative analysis of this compound, outlining essential negative control experiments to ensure the specificity of its biological effects. By contextualizing its performance against relevant alternatives and negative controls, this document aims to support the robust validation of this compound's mechanism of action in the context of type 2 diabetes research.
Comparative Analysis of this compound and Alternatives
This compound's primary mechanism involves the potentiation of glucose-stimulated insulin secretion (GSIS) through the activation of FFA1, a G protein-coupled receptor expressed on pancreatic β-cells.[1][2] To ascertain that the observed effects are specifically mediated by FFA1, a series of negative control experiments are indispensable. The following table summarizes the performance of this compound in comparison to a well-known alternative, TAK-875, and crucial negative controls.
| Compound/Condition | Target | In Vitro Potency (EC50) | Key Experimental Outcome | Rationale for Inclusion |
| This compound | FFA1 Agonist | 6 nM (human FFA1) [1] | Potentiates glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. [2] | The primary compound of interest, a potent and selective FFA1 agonist. |
| TAK-875 | FFA1 Agonist | 14 nM (human FFA1)[1] | Potentiates GSIS; clinical development halted due to liver toxicity concerns. | A well-characterized, potent FFA1 agonist that serves as a benchmark for in vitro and in vivo efficacy, but also highlights potential off-target issues. |
| Structurally Similar Inactive Analog | No Target | > 10,000 nM | No significant effect on GSIS. | Demonstrates that the specific chemical structure of this compound is required for its biological activity, ruling out non-specific compound effects. |
| Vehicle Control (e.g., DMSO) | No Target | N/A | Establishes the baseline response in the absence of any compound. | An essential control to account for any effects of the solvent used to dissolve this compound and other compounds. |
| FFA1 Knockout (KO) Cells/Tissues | Lacks FFA1 | N/A | This compound fails to potentiate GSIS. | The "gold standard" negative control to definitively prove that the effects of this compound are mediated through FFA1. |
| Cells expressing FFA2, FFA3, FFA4, or PPARγ | Off-targets | > 900 nM (for FFA2) | This compound shows significantly lower or no activity. | Confirms the selectivity of this compound for FFA1 over other related receptors that could potentially mediate similar biological responses. |
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the comparison of this compound.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is fundamental to assessing the primary function of this compound on pancreatic β-cells.
Objective: To determine the effect of this compound on insulin secretion from pancreatic β-cells (e.g., INS-1 cell line) in response to varying glucose concentrations.
Methodology:
-
Cell Culture: INS-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 10 mM HEPES, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 24-well plates at a density of 2.5 x 10^5 cells per well and cultured for 48 hours.
-
Pre-incubation: The culture medium is removed, and the cells are washed twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. The cells are then pre-incubated in the same buffer for 2 hours at 37°C to allow them to equilibrate to a basal state.
-
Incubation with Compounds: The pre-incubation buffer is replaced with fresh KRB buffer containing either a low (2.8 mM) or high (16.7 mM) concentration of glucose. Test compounds (this compound, TAK-875, inactive analog, or vehicle) are added to the wells at the desired concentrations.
-
Sample Collection: After a 2-hour incubation at 37°C, the supernatant from each well is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using a rat insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Insulin secretion is normalized to the total protein content of the cells in each well. The results are expressed as fold-change over the vehicle control at the respective glucose concentrations.
Receptor Selectivity Profiling
This experiment is designed to confirm the specificity of this compound for FFA1.
Objective: To assess the activity of this compound on other related receptors, such as FFA2, FFA3, FFA4, and PPARγ.
Methodology:
-
Cell Lines: Use cell lines stably expressing the human orthologs of the target receptors (FFA1, FFA2, FFA3, FFA4, or PPARγ). For G protein-coupled receptors like FFA1-4, a common readout is intracellular calcium mobilization or cAMP modulation. For nuclear receptors like PPARγ, a reporter gene assay is typically used.
-
Calcium Mobilization Assay (for FFA1, FFA2, FFA4):
-
Cells are seeded in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations, and the change in fluorescence, indicative of intracellular calcium release, is measured using a fluorescence plate reader.
-
The EC50 value is calculated from the dose-response curve.
-
-
cAMP Assay (for FFA3):
-
Cells expressing FFA3 are treated with forskolin to stimulate cAMP production.
-
This compound is added at various concentrations to assess its ability to inhibit forskolin-induced cAMP production (indicative of Gi coupling).
-
cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).
-
-
PPARγ Reporter Gene Assay:
-
Cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element upstream of a luciferase gene.
-
Cells are treated with this compound at various concentrations.
-
Luciferase activity is measured as a readout of PPARγ activation.
-
-
Data Analysis: The potency (EC50) of this compound at each receptor is determined. High selectivity for FFA1 is demonstrated by a significantly lower EC50 for FFA1 compared to the other receptors.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for this compound specificity testing.
Caption: this compound enhances glucose-stimulated insulin secretion.
References
Safety Operating Guide
Proper Disposal of TUG-770: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This document provides essential guidance on the proper disposal of TUG-770, a potent and selective agonist of the free fatty acid receptor 1 (FFA1/GPR40), ensuring the safety of laboratory personnel and the protection of our environment.
Understanding this compound: Key Chemical and Safety Data
This compound, with the CAS number 1402601-82-4, is a research chemical utilized in studies related to type 2 diabetes.[1] While specific hazard information is not extensively documented in publicly available sources, it is crucial to handle this compound with the care afforded to all novel research chemicals. The following table summarizes key information for this compound.
| Identifier | Value |
| Chemical Name | 4-[[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluoro-benzenebutanoic acid |
| CAS Number | 1402601-82-4 |
| Molecular Formula | C₁₉H₁₄FNO₂ |
| Molecular Weight | 307.3 g/mol |
| Primary Use | Research chemical, FFA1/GPR40 agonist |
Experimental Protocols: Safe Handling and Disposal Workflow
The proper disposal of this compound, like any laboratory chemical, should be guided by the information provided in its Safety Data Sheet (SDS). While a specific, universally available SDS for this compound was not found in the initial search, general best practices for the disposal of non-hazardous research chemicals should be followed. Always consult your institution's environmental health and safety (EHS) office for specific guidelines.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical. This compound waste should be categorized as follows:
-
Solid Waste: Unused or expired this compound powder, contaminated weigh boats, and contaminated gloves or paper towels.
-
Liquid Waste: Solutions containing this compound, including residual amounts in vials or flasks.
Step 3: Containerization
-
Solid Waste: Collect in a clearly labeled, sealable plastic bag or a designated solid chemical waste container.
-
Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled chemical waste container. Do not mix with other incompatible waste streams.
Step 4: Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" or "Chemical Waste"
-
The full chemical name: "this compound"
-
The CAS number: "1402601-82-4"
-
An approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
Step 5: Storage
Store the labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
Step 6: Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
This compound Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound from identification to final removal.770 from identification to final removal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
